Mppdme
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
75675-52-4 |
|---|---|
Molecular Formula |
C37H40N4O4 |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17,21-pentamethyl-23H-porphyrin-2-yl]propanoate |
InChI |
InChI=1S/C37H40N4O4/c1-10-24-20(3)28-16-32-25(11-2)21(4)30(40-32)18-34-23(6)27(13-15-37(43)45-9)35(41(34)7)19-33-26(12-14-36(42)44-8)22(5)29(39-33)17-31(24)38-28/h10-11,16-19,38H,1-2,12-15H2,3-9H3 |
InChI Key |
NGTMVLKUSZWFSS-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C=C)C)C)CCC(=O)OC)C(=C3C)CCC(=O)OC)C=C |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C=C)C)C)CCC(=O)OC)C(=C3C)CCC(=O)OC)C=C |
Synonyms |
MPPDME N-methylprotoporphyrin dimethyl este |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of CRISPR-Cas9 Gene Editing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of the Clustered Regularly Interspaced Short Palindroic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has instigated a paradigm shift in the field of genetic engineering. This technology, repurposed from a bacterial adaptive immune system, offers an unprecedented combination of simplicity, efficiency, and versatility for targeted genome modification.[1] This in-depth technical guide provides a comprehensive overview of the core mechanism of CRISPR-Cas9, details key experimental methodologies, presents quantitative data for comparative analysis, and visualizes complex biological processes.
The CRISPR-Cas9 Machinery: Components and Core Mechanism
The CRISPR-Cas9 system is a ribonucleoprotein complex that induces a site-specific double-strand break (DSB) in a target DNA sequence.[2][3] The two core components of this system are the Cas9 nuclease and a guide RNA (gRNA).
-
Cas9 Nuclease: The most commonly utilized Cas9 protein is derived from Streptococcus pyogenes (SpCas9). It functions as a molecular scalpel, creating a precise cut in the DNA. The Cas9 protein has two nuclease domains: the HNH domain, which cleaves the target strand of DNA (complementary to the gRNA), and the RuvC-like domain, which cleaves the non-target strand.[4][5]
-
Guide RNA (gRNA): The gRNA is a synthetic RNA molecule, typically around 100 nucleotides in length, that directs the Cas9 nuclease to the specific genomic locus to be edited.[2] It is composed of two distinct parts:
-
CRISPR RNA (crRNA): A 20-nucleotide sequence at the 5' end that is complementary to the target DNA sequence. The specificity of the CRISPR-Cas9 system is primarily determined by this "spacer" sequence.
-
trans-activating crRNA (tracrRNA): A scaffold sequence that binds to the Cas9 protein, forming the functional ribonucleoprotein complex.[2][4] In many laboratory applications, the crRNA and tracrRNA are fused to create a single guide RNA (sgRNA) for simplicity.[6]
-
The gene editing process is initiated when the Cas9-gRNA complex scans the genome for a specific, short DNA sequence known as the Protospacer Adjacent Motif (PAM). For SpCas9, the canonical PAM sequence is 5'-NGG-3', where 'N' can be any nucleotide.[2] Upon recognition of a PAM sequence, the Cas9 protein unwinds the adjacent DNA, allowing the gRNA to bind to its complementary target sequence. If the gRNA sequence successfully anneals to the target DNA, a conformational change in the Cas9 protein activates its nuclease domains, leading to the creation of a double-strand break, typically 3-4 base pairs upstream of the PAM sequence.[7]
Cellular DNA Repair Pathways: The Aftermath of the Cut
The double-strand break induced by Cas9 is recognized by the cell's own DNA repair machinery, which attempts to mend the damage. The outcome of the gene editing event is determined by which of the two major DNA repair pathways is utilized: Non-Homologous End Joining (NHEJ) or Homology-Directed Repair (HDR).
-
Non-Homologous End Joining (NHEJ): This is the more active and efficient of the two pathways and can occur throughout the cell cycle.[3][8] NHEJ directly ligates the broken ends of the DNA back together. However, this process is often imprecise and can introduce small insertions or deletions (indels) at the cut site.[3][8] These indels can disrupt the reading frame of a gene, leading to the creation of a non-functional protein, effectively "knocking out" the gene.
-
Homology-Directed Repair (HDR): This pathway is active only in the S and G2 phases of the cell cycle and is less efficient than NHEJ.[9] HDR utilizes a homologous DNA template to precisely repair the break.[2][8] Researchers can exploit this pathway by introducing an exogenous DNA template containing a desired sequence flanked by regions of homology to the target site. This allows for the precise insertion of new genetic material or the correction of existing mutations.[2]
Data Presentation: On-Target Efficiency and Off-Target Effects of Cas9 Variants
The on-target efficiency and specificity of CRISPR-Cas9 are critical considerations for any gene editing experiment. A number of engineered Cas9 variants have been developed to improve these parameters. The following tables summarize quantitative data on the performance of various Cas9 proteins.
| Cas9 Variant | Target Gene | Cell Type | On-Target Efficiency (% of Wild-Type) | Reference |
| SpCas9-HF1 | EGFP | U2OS | ~90-140% (for most gRNAs) | [10] |
| SpCas9-HF1 | Endogenous genes | Human cells | >70% (for 86% of gRNAs) | [10] |
| eSpCas9(1.1) | EMX1 | HEK293T | ~50% | [11] |
| Sniper-Cas9 | EMX1 | HEK293T | ~100% | [11] |
| HypaCas9 | EMX1 | HEK293T | ~100% | [11] |
| xCas9 | EMX1 | HEK293T | <50% | [11] |
Table 1: Comparison of On-Target Editing Efficiencies of Cas9 Variants. This table presents the relative on-target editing efficiency of several high-fidelity Cas9 variants compared to the wild-type Streptococcus pyogenes Cas9 (SpCas9). Efficiency can vary depending on the target gene and cell type.
| Cas9 Variant | Number of Off-Target Sites Detected (GUIDE-seq) | Fold Reduction vs. Wild-Type | Reference |
| Wild-Type SpCas9 | 2 - 25 (sgRNA dependent) | - | [10] |
| SpCas9-HF1 | 0 (for 6 of 7 gRNAs) | >25 | [10][12] |
| eSpCas9(1.1) | Not specified | Significant reduction | [13] |
| HiFi Cas9 | Not specified | Significant reduction | [13] |
| LZ3 | Not specified | Significant reduction | [13] |
Table 2: Off-Target Cleavage Profile of High-Fidelity Cas9 Variants. This table summarizes the number of off-target sites detected for different Cas9 variants using the GUIDE-seq method. High-fidelity variants demonstrate a significant reduction in off-target cleavage.
Experimental Protocols
Seminal Experiment: Jinek et al., 2012 - A Programmable Dual-RNA-Guided DNA Endonuclease
While a detailed, step-by-step protocol for this groundbreaking experiment is not publicly available in a singular document, the methodology can be reconstructed from the original publication and its supplementary materials.[4][8][14] The key steps involved demonstrating the programmable nature of the S. pyogenes Cas9.
Objective: To demonstrate that Cas9 can be programmed with a single guide RNA to cleave a specific DNA target.
Methodology:
-
Component Preparation:
-
Cas9 Protein: Recombinant S. pyogenes Cas9 protein was expressed and purified.
-
RNAs: The crRNA, tracrRNA, and a chimeric single-guide RNA (sgRNA) were synthesized in vitro. The sgRNA was designed by fusing the 3' end of the crRNA to the 5' end of the tracrRNA with a GAAA tetraloop.
-
Target DNA: A plasmid DNA containing the target sequence and the required PAM sequence was used as the substrate.
-
-
In Vitro Cleavage Assay:
-
The purified Cas9 protein was incubated with the guide RNA(s) (either the crRNA:tracrRNA duplex or the sgRNA) to form the ribonucleoprotein complex.
-
The target plasmid DNA was then added to the reaction mixture.
-
The reaction was incubated at 37°C to allow for DNA cleavage.
-
The reaction products were analyzed by agarose gel electrophoresis to visualize the cleavage of the plasmid DNA.
-
Key Findings: The experiment demonstrated that Cas9 could be guided by the crRNA:tracrRNA duplex to cleave the target DNA.[4] Crucially, they showed that the engineered sgRNA was also effective in directing Cas9 to the target site, simplifying the system and highlighting its potential for programmable genome editing.[2][6]
GUIDE-seq: Genome-wide Unbiased Identification of DSBs Enabled by Sequencing
GUIDE-seq is a sensitive method for identifying the off-target cleavage sites of CRISPR-Cas9 in living cells.[10]
Objective: To identify all genomic locations where a specific Cas9-gRNA complex induces a double-strand break.
Detailed Protocol: A detailed, step-by-step protocol for GUIDE-seq can be found in the following publications: Tsai et al., Nature Biotechnology, 2015 and an updated protocol in Nature Protocols, 2017. The general workflow is as follows:
-
Cell Transfection: Target cells are co-transfected with plasmids expressing the Cas9 nuclease, the specific gRNA, and a short, double-stranded oligodeoxynucleotide (dsODN) tag.
-
dsODN Integration: The dsODN tag is integrated into the sites of double-strand breaks generated by the Cas9-gRNA complex through the NHEJ pathway.
-
Genomic DNA Extraction and Library Preparation: Genomic DNA is extracted from the cells and fragmented. A library is then prepared by ligating adapters to the DNA fragments.
-
Amplification and Sequencing: The DNA fragments containing the integrated dsODN tag are selectively amplified by PCR and then subjected to high-throughput sequencing.
-
Bioinformatic Analysis: The sequencing reads are mapped to the reference genome to identify the genomic locations where the dsODN tag was integrated, thus revealing the on- and off-target cleavage sites.
Mandatory Visualizations
CRISPR-Cas9 Mechanism of Action
Caption: The core mechanism of CRISPR-Cas9 gene editing.
DNA Double-Strand Break Repair Pathways
Caption: The two major DNA repair pathways following a double-strand break.
Experimental Workflow for CRISPR-Cas9 Gene Editing
Caption: A generalized experimental workflow for CRISPR-Cas9 gene editing.
References
- 1. pubs.lib.umn.edu [pubs.lib.umn.edu]
- 2. blog.addgene.org [blog.addgene.org]
- 3. A programmable dual-RNA-guided DNA endonuclease in adaptive bacterial immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | CRISPR/Cascade 9-Mediated Genome Editing-Challenges and Opportunities [frontiersin.org]
- 5. Advance trends in targeting homology-directed repair for accurate gene editing: An inclusive review of small molecules and modified CRISPR-Cas9 systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A programmable dual RNA-guided DNA endonuclease in adaptive bacterial immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative characterization of on-target and off-target... [bioskryb.com]
- 9. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative assessment of engineered Cas9 variants for target specificity enhancement by single-molecule reaction pathway analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Guide-specific loss of efficiency and off-target reduction with Cas9 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] A Programmable Dual-RNA–Guided DNA Endonuclease in Adaptive Bacterial Immunity | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
A Guide to CRISPR-Cas9: Principles and Practice for Gene Editing
Abstract
The advent of CRISPR-Cas9 has fundamentally transformed the landscape of biological research and therapeutic development. This powerful gene-editing tool, derived from a bacterial immune system, offers an unprecedented combination of simplicity, efficiency, and versatility for targeted genome modification. This guide provides a comprehensive overview of the core principles of the CRISPR-Cas9 system, detailed experimental protocols for its application, and a quantitative analysis of its performance. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this technology and its practical implementation.
Core Principles of the CRISPR-Cas9 System
The CRISPR-Cas9 system is a unique technology that enables geneticists and medical researchers to edit parts of the genome by removing, adding, or altering sections of the DNA sequence.[1] It is currently the simplest, most versatile, and precise method of genetic manipulation.[1] The system is comprised of two essential components that must be introduced into a cell to modify its genome.
-
Cas9 Protein: The CRISPR-associated protein 9 (Cas9) is an RNA-guided DNA endonuclease.[2][3] In essence, it functions as a pair of "molecular scissors" that can cut the two strands of DNA at a specific location in the genome.[1] The Cas9 protein itself is not able to target specific DNA sequences without guidance.
-
Guide RNA (gRNA): To direct the Cas9 protein to the desired genomic locus, a synthetic guide RNA is required. The gRNA is a short RNA molecule that is designed to be complementary to the target DNA sequence.[1] It is the gRNA that provides the specificity for the gene-editing process. The gRNA is a chimeric molecule, meaning it is composed of two distinct parts:
-
CRISPR RNA (crRNA): A 17-20 nucleotide sequence that is complementary to the target DNA strand and is responsible for recognizing the genomic target.
-
Trans-activating crRNA (tracrRNA): A scaffold sequence that binds to the Cas9 protein, forming a functional ribonucleoprotein (RNP) complex.
-
The CRISPR-Cas9 system also requires a specific, short DNA sequence known as a Protospacer Adjacent Motif (PAM) to be present in the target DNA, immediately downstream of the sequence complementary to the gRNA. The Cas9 protein will not bind to and cleave the target DNA if the PAM sequence is not present. The most common PAM sequence for Streptococcus pyogenes Cas9 (SpCas9) is 5'-NGG-3', where 'N' can be any nucleotide.
The mechanism of CRISPR-Cas9 gene editing can be summarized in three key steps:
-
Target Recognition: The gRNA, complexed with the Cas9 protein, scans the genome for the target sequence. When the gRNA finds a DNA sequence that is complementary to its crRNA portion and is immediately followed by a PAM sequence, the Cas9-gRNA complex binds to the DNA.
-
DNA Cleavage: Upon successful binding, the Cas9 protein undergoes a conformational change and its nuclease domains cleave both strands of the target DNA, creating a double-strand break (DSB).[2]
-
Cellular Repair: The cell's natural DNA repair machinery is then activated to repair the DSB. There are two major pathways for DSB repair, and the outcome of the gene-editing event depends on which pathway is utilized:
-
Non-Homologous End Joining (NHEJ): This is the more common and error-prone repair pathway. It often results in the insertion or deletion of nucleotides (indels) at the site of the DSB. These indels can cause a frameshift mutation, leading to the production of a non-functional protein, thereby "knocking out" the gene.[4]
-
Homology-Directed Repair (HDR): This pathway is less frequent and requires the presence of a DNA template with homology to the sequences flanking the DSB. If a donor DNA template containing a desired genetic modification is supplied along with the CRISPR-Cas9 components, the cell can use it to precisely repair the break, allowing for the "knock-in" of specific mutations or new genetic material.
-
Quantitative Analysis of CRISPR-Cas9 Performance
The efficiency of CRISPR-Cas9-mediated gene editing can be influenced by a multitude of factors. The choice of delivery method for the CRISPR components and the specific variant of the Cas9 protein used are among the most critical determinants of both on-target editing efficiency and the frequency of off-target effects.
Comparison of Delivery Methods
The CRISPR-Cas9 system can be delivered into cells in various formats, each with its own advantages and disadvantages in terms of efficiency and potential for off-target effects. The three primary methods are plasmid DNA, in vitro-transcribed RNA, and ribonucleoprotein (RNP) complexes.
| Delivery Method | On-Target Editing Efficiency | Off-Target Effects | Advantages | Disadvantages |
| Plasmid DNA | Low to Moderate | Higher | Cost-effective, easy to produce | Risk of random integration into the host genome, prolonged expression of Cas9 can increase off-target effects.[5] |
| mRNA | Moderate to High | Moderate | Transient expression reduces off-target risk compared to plasmids | More expensive and less stable than plasmid DNA |
| Ribonucleoprotein (RNP) | High | Lower | Transient activity limits off-target effects, no risk of genomic integration, functional complex is delivered directly.[5] | Higher cost, requires protein purification and RNA synthesis |
A study comparing plasmid DNA and RNP delivery in mesenchymal stem cells found that RNP delivery resulted in higher indel frequencies at all target sites tested. For one target, the indel frequency with RNP delivery reached up to 20.21%, while plasmid delivery was less efficient.[3] Another study noted that the delivery of Cas9 as mRNA or plasmid showed low to no on-target cleavage, whereas the RNP complex exhibited higher efficacy.[6]
Performance of High-Fidelity Cas9 Variants
To address the issue of off-target effects, several engineered high-fidelity Cas9 variants have been developed. These variants are designed to have reduced non-specific DNA contacts, thereby increasing the specificity of the gene-editing process.
| Cas9 Variant | Relative On-Target Activity (% of Wild-Type SpCas9) | Reduction in Off-Target Sites | Key Features |
| Wild-Type SpCas9 | 100% | Baseline | Standard Cas9 enzyme, widely used. |
| SpCas9-HF1 | >70% for ~86% of gRNAs | Up to 90% reduction | High-fidelity variant with reduced off-target activity.[7] |
| eSpCas9 | >70% for ~96% of gRNAs | Up to 98.7% reduction | "Enhanced specificity" variant.[8] |
| HypaCas9 | >70% for ~79% of gRNAs | Up to 94.1% reduction | "Hyper-accurate" variant.[8] |
| evoCas9 | Comparable to Wild-Type | Up to 98.7% reduction | Developed through directed evolution for high specificity.[8] |
GUIDE-seq experiments have shown that for some gRNAs, wild-type SpCas9 can induce cleavage at multiple off-target sites (ranging from 2 to 25 per gRNA). In contrast, with SpCas9-HF1, a complete absence of detectable off-target events was observed for six out of seven of these gRNAs.[7] Comparative studies have demonstrated that high-fidelity variants like eSpCas9, SpCas9-HF1, and HypaCas9 maintain high on-target activity while dramatically decreasing the number of off-target sites.[8]
Experimental Protocols
This section provides a detailed protocol for a common CRISPR-Cas9 application: generating a gene knockout in a mammalian cell line (HEK293 cells) using two different delivery methods: plasmid transfection and RNP electroporation.
General Workflow
The overall workflow for a CRISPR-Cas9 experiment is consistent, regardless of the specific application.
Caption: General workflow of a CRISPR-Cas9 experiment.
Protocol 1: Gene Knockout in HEK293 Cells via Plasmid Transfection
This protocol is adapted for the transfection of a single plasmid encoding both SpCas9 and the gRNA into HEK293 cells in a 6-well plate format.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
"All-in-one" CRISPR plasmid containing Cas9 and gRNA expression cassettes
-
Plasmid transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
Procedure:
-
Cell Seeding:
-
24 hours prior to transfection, seed 1.5 x 10^5 to 2.5 x 10^5 HEK293 cells per well in a 6-well plate with 3 mL of antibiotic-free growth medium.[1]
-
Incubate at 37°C and 5% CO2 until cells reach 40-80% confluency.
-
-
Transfection:
-
For each well, prepare two tubes:
-
Add the contents of Tube A to Tube B, mix immediately by vortexing, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 300 µL DNA-lipid complex dropwise to the cells in the 6-well plate. Gently swirl the plate to mix.
-
Incubate the cells for 24-72 hours.
-
-
Post-Transfection and Cell Harvesting:
-
After incubation, aspirate the medium and wash the cells with PBS.
-
Harvest a portion of the cells for genomic DNA extraction. The remaining cells can be used for single-cell cloning if desired.
-
-
Validation of Gene Edit:
-
Extract genomic DNA from the harvested cells.
-
Perform PCR to amplify the genomic region surrounding the target site.
-
Analyze the PCR product by Sanger sequencing to detect the presence of indels.
-
Protocol 2: Gene Knockout in HEK293 Cells via RNP Electroporation
This protocol describes the delivery of a pre-formed Cas9-gRNA ribonucleoprotein (RNP) complex into HEK293 cells using electroporation.
Materials:
-
HEK293 cells
-
Complete growth medium
-
PBS
-
Trypsin-EDTA
-
Purified, nuclease-free Cas9 protein
-
Synthetic gRNA
-
Nuclease-free duplex buffer
-
Electroporation system and cuvettes
-
Electroporation buffer
Procedure:
-
Preparation of RNP Complex:
-
Resuspend the synthetic gRNA in nuclease-free duplex buffer to a concentration of 100 µM.
-
In a sterile microcentrifuge tube, combine the Cas9 protein and gRNA at a 1:2 molar ratio (e.g., 20 pmol Cas9 and 40 pmol gRNA).
-
Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
-
-
Cell Preparation:
-
Culture HEK293 cells to a healthy, sub-confluent state.
-
Trypsinize and count the cells. For a standard electroporation, you will need approximately 2 x 10^5 cells per reaction.
-
Wash the cells with PBS and resuspend them in the appropriate electroporation buffer at the desired concentration.
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension in the electroporation buffer.
-
Transfer the cell/RNP mixture to an electroporation cuvette.
-
Electroporate the cells using a pre-optimized program for HEK293 cells.
-
-
Post-Electroporation and Cell Culture:
-
Immediately after electroporation, transfer the cells to a well of a culture plate containing pre-warmed complete growth medium.
-
Incubate the cells at 37°C and 5% CO2 for 48-72 hours.
-
-
Validation of Gene Edit:
-
After incubation, harvest the cells and extract genomic DNA.
-
Analyze the editing efficiency by PCR amplification of the target locus followed by Sanger sequencing or a T7 Endonuclease I (T7E1) assay.
-
Signaling Pathways and Logical Relationships
The process of CRISPR-Cas9 gene editing and the subsequent cellular response involves a series of ordered events and interactions.
Caption: Mechanism of CRISPR-Cas9 gene editing.
Conclusion
The CRISPR-Cas9 system represents a paradigm shift in our ability to manipulate the genome. Its relative simplicity and high efficiency have made it an indispensable tool in both basic research and the development of novel therapeutic strategies. A thorough understanding of its core principles, careful experimental design, and rigorous validation are paramount to harnessing the full potential of this transformative technology. As research continues to refine and expand the CRISPR toolbox, its impact on science and medicine is poised to grow even further.
References
- 1. scbt.com [scbt.com]
- 2. genscript.com [genscript.com]
- 3. Highly efficient genome editing via CRISPR-Cas9 ribonucleoprotein (RNP) delivery in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols · Benchling [benchling.com]
- 5. selectscience.net [selectscience.net]
- 6. researchgate.net [researchgate.net]
- 7. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
exploring the different types of Cas proteins
An In-depth Technical Guide to Cas Proteins for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and characterization of CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated) systems have revolutionized the field of molecular biology, providing powerful tools for genome and transcriptome engineering. At the heart of these systems are the Cas proteins, a diverse family of enzymes that carry out the effector functions of CRISPR-Cas immunity in prokaryotes. This guide provides a comprehensive technical overview of the different types of Cas proteins, their biochemical properties, and the experimental methodologies used to harness their activities for research and therapeutic development.
Classification of CRISPR-Cas Systems
CRISPR-Cas systems are broadly classified into two main classes, which are further divided into six types and numerous subtypes. This classification is primarily based on the composition of the effector module.[1][2]
-
Class 1 systems utilize multi-subunit effector complexes composed of several Cas proteins to recognize and cleave foreign nucleic acids.[1][3] This class is more prevalent in nature, accounting for approximately 90% of all identified CRISPR-Cas loci.[4]
-
Class 2 systems employ a single, large, multi-domain protein as the effector for target recognition and cleavage.[1][3] These systems are simpler in their composition, which has facilitated their widespread adoption for genome editing applications.
Quantitative Data of Key Cas Proteins
The following tables summarize the key quantitative characteristics of various Cas proteins from different classes and types. This data is essential for selecting the appropriate Cas protein for a specific application and for designing effective guide RNAs.
Class 2, Type II Cas Proteins (e.g., Cas9)
| Protein (Organism) | Size (Amino Acids) | PAM Sequence | Cleavage Product |
| Streptococcus pyogenes Cas9 (SpyCas9) | 1368 | 5'-NGG-3' | Blunt ends |
| Staphylococcus aureus Cas9 (SaCas9) | 1053 | 5'-NNGRRT-3' | Blunt ends |
| Streptococcus thermophilus Cas9 (St1Cas9) | 1121 | 5'-NNAGAAW-3' | Blunt ends |
| Neisseria meningitidis Cas9 (NmCas9) | 1084 | 5'-NNNNGATT-3' | Blunt ends |
| Campylobacter jejuni Cas9 (CjCas9) | 984 | 5'-NNNNACAC-3' | Blunt ends |
Class 2, Type V Cas Proteins (e.g., Cas12)
| Protein (Organism) | Size (Amino Acids) | PAM Sequence | Cleavage Product |
| Francisella novicida Cas12a (FnCas12a) | 1307 | 5'-TTN-3' | Staggered ends (5' overhang) |
| Acidaminococcus sp. Cas12a (AsCas12a) | 1307 | 5'-TTTV-3' | Staggered ends (5' overhang) |
| Lachnospiraceae bacterium Cas12a (LbCas12a) | 1228 | 5'-TTTV-3' | Staggered ends (5' overhang) |
| Cas12b (C2c1) | ~1100-1300 | 5'-TTN-3' | Staggered ends |
| enAsCas12a (engineered) | 1307 | Expanded (e.g., TTYN, VTTV, TRTV) | Staggered ends (5' overhang) |
Class 2, Type VI Cas Proteins (e.g., Cas13)
| Protein (Organism) | Size (Amino Acids) | Target | Cleavage Activity |
| Leptotrichia wadei Cas13a (LwaCas13a) | ~1250 | ssRNA | RNA-guided ssRNA cleavage |
| Prevotella sp. Cas13b (PspCas13b) | ~1150 | ssRNA | RNA-guided ssRNA cleavage |
| Ruminococcus flavefaciens Cas13d (RfxCas13d) | ~930 | ssRNA | RNA-guided ssRNA cleavage |
| Cas13x.1 | ~775 | ssRNA | RNA-guided ssRNA cleavage |
| Cas13y.1 | ~850 | ssRNA | RNA-guided ssRNA cleavage |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the expression, purification, and functional characterization of Cas proteins.
Protocol 1: Expression and Purification of His-tagged Cas9 Protein
This protocol describes the expression of SpyCas9 with an N-terminal 6xHis tag in E. coli and its subsequent purification using affinity and ion-exchange chromatography.
1. Expression: a. Transform E. coli BL21(DE3) cells with a plasmid encoding His-tagged SpyCas9. b. Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C. c. Dilute the overnight culture into a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.4-0.6. d. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM and incubate at 16-20°C for 16-24 hours. e. Harvest the cells by centrifugation and store the pellet at -80°C.
2. Lysis: a. Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 500 mM KCl, 10% glycerol, 1 mM PMSF, 1 mM DTT). b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
3. Affinity Chromatography: a. Incubate the supernatant with Ni-NTA agarose resin for 1-2 hours at 4°C. b. Wash the resin with wash buffer (lysis buffer with 20-40 mM imidazole). c. Elute the Cas9 protein with elution buffer (lysis buffer with 250-500 mM imidazole).
4. Ion-Exchange Chromatography (Optional, for higher purity): a. Dialyze the eluted protein against a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT). b. Load the protein onto a cation exchange column (e.g., HiTrap SP HP). c. Elute the protein with a linear gradient of high-salt buffer (e.g., 20 mM HEPES pH 7.5, 1 M KCl, 1 mM DTT).
5. Size-Exclusion Chromatography: a. Further purify and buffer exchange the protein using a size-exclusion column (e.g., Superdex 200) equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 10% glycerol). b. Pool the fractions containing pure Cas9, concentrate, and store at -80°C.
Protocol 2: In Vitro DNA Cleavage Assay with Cas9
This assay is used to determine the activity of purified Cas9 protein and the efficacy of a specific guide RNA (gRNA).
1. Ribonucleoprotein (RNP) Complex Formation: a. In a nuclease-free tube, mix purified Cas9 protein and in vitro transcribed or synthetic single-guide RNA (sgRNA) in a 1:1 to 1.5:1 molar ratio in reaction buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 6.5). b. Incubate at room temperature or 37°C for 10-20 minutes to allow for RNP complex formation.
2. Cleavage Reaction: a. Add the target DNA (a PCR product or linearized plasmid containing the target sequence and a PAM) to the RNP complex. A typical final concentration is 10-30 nM for the RNP complex and 1-5 nM for the target DNA. b. Incubate the reaction at 37°C for 15-60 minutes.
3. Reaction Termination and Analysis: a. Stop the reaction by adding a stop solution containing EDTA and Proteinase K, and incubate at 55°C for 10-15 minutes to degrade the Cas9 protein. b. Analyze the cleavage products by agarose gel electrophoresis. The appearance of DNA fragments of the expected sizes indicates successful cleavage.
Protocol 3: In Vitro RNA Cleavage Assay with Cas13
This protocol is for assessing the RNA targeting and cleavage activity of purified Cas13 proteins.
1. RNP Complex Formation: a. Combine purified Cas13 protein and its corresponding crRNA in a 1:1 molar ratio in an RNA cleavage buffer (e.g., 25 mM Tris pH 7.5, 1 mM DTT, 6 mM MgCl₂). b. Incubate at 37°C for 15 minutes to form the Cas13-crRNA complex.
2. Cleavage Reaction: a. Add the target RNA to the reaction mixture. The target RNA can be a synthetic oligonucleotide or an in vitro transcribed RNA. b. Incubate the reaction at 37°C for 30-60 minutes.
3. Analysis: a. Stop the reaction by adding a stop solution containing urea and EDTA. b. Denature the RNA by heating at 70-95°C for 5-10 minutes. c. Analyze the cleavage products on a denaturing polyacrylamide gel (e.g., TBE-Urea PAGE) followed by staining with a suitable RNA dye.
Protocol 4: Genome Editing in Mammalian Cells using CRISPR-Cas9
This protocol outlines a general workflow for introducing gene knockouts in mammalian cells.
1. gRNA Design and Cloning: a. Design a gRNA targeting an early exon of the gene of interest. Ensure the target sequence is followed by the appropriate PAM sequence for the chosen Cas9 nuclease. b. Synthesize and anneal complementary oligonucleotides encoding the gRNA sequence. c. Clone the annealed oligonucleotides into a suitable expression vector that also encodes the Cas9 protein.
2. Transfection: a. Culture mammalian cells to an appropriate confluency (typically 70-90%). b. Transfect the cells with the Cas9/gRNA expression plasmid using a suitable method (e.g., lipid-based transfection, electroporation).
3. Validation of Editing Efficiency: a. After 48-72 hours, harvest a portion of the cells and extract genomic DNA. b. Amplify the target region by PCR. c. Assess the editing efficiency using methods such as the T7 Endonuclease I assay, Sanger sequencing of pooled PCR products, or next-generation sequencing.
4. Single-Cell Cloning and Genotyping (for generating clonal cell lines): a. If the editing efficiency is satisfactory, dilute the transfected cell population to a single-cell density and plate into 96-well plates. b. Expand the resulting single-cell colonies. c. Screen the individual clones by PCR and sequencing to identify those with the desired genotype (e.g., homozygous knockout).
Mandatory Visualizations
CRISPR-Cas9 Mechanism of Action
Caption: A diagram illustrating the key steps in the CRISPR-Cas9 gene editing process.
Class 1 CRISPR-Cas System Workflow (Type I-E)
Caption: Workflow of a Class 1, Type I-E CRISPR-Cas system, highlighting the multi-subunit Cascade complex.
CRISPRi and CRISPRa Experimental Workflow
Caption: A comparison of the experimental workflows for CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa).
Base Editing Mechanism
Caption: A schematic of the cytosine base editing mechanism, a precise gene editing technique.
References
Methodological & Application
Application Notes and Protocols for CRISPR-Cas9 Genome Editing in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a powerful and versatile tool for genome editing.[1] Its efficiency, ease of use, and relatively low cost have revolutionized biological research and opened new avenues for therapeutic development.[1][2] This document provides a comprehensive, step-by-step protocol for utilizing the CRISPR-Cas9 system to edit the genomes of mammalian cells. The protocol covers the entire workflow, from the initial design of the guide RNA to the final validation of the genomic edit.
The CRISPR-Cas9 system consists of two key components: the Cas9 endonuclease, an RNA-guided DNA nuclease, and a single-guide RNA (sgRNA) that directs the Cas9 protein to a specific genomic locus.[3][4] The sgRNA contains a 20-nucleotide sequence complementary to the target DNA, which is located immediately upstream of a protospacer adjacent motif (PAM).[1][5] For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is 5'-NGG-3'.[6][7] Upon binding to the target DNA, Cas9 induces a double-strand break (DSB).[3] The cell's natural DNA repair mechanisms, primarily non-homologous end joining (NHEJ) and homology-directed repair (HDR), then repair this break.[3][7] NHEJ is an error-prone process that often results in small insertions or deletions (indels), leading to frameshift mutations and gene knockouts.[3][7] In contrast, HDR can be utilized to introduce precise genetic modifications, such as point mutations or the insertion of new DNA sequences, by providing a donor DNA template.[3][8]
This guide will detail the necessary steps for successful genome editing, including considerations for experimental design, methodologies for delivering CRISPR components into cells, and techniques for verifying the desired genetic modifications.
Experimental Workflow Overview
The overall workflow for CRISPR-Cas9 genome editing in mammalian cells can be broken down into several key stages.
Detailed Experimental Protocol
Phase 1: Design and Preparation
1. Guide RNA (gRNA) Design and Synthesis
The design of an effective and specific gRNA is critical for successful genome editing.[9]
-
Target Site Selection :
-
Identify the target gene and the specific region to be modified. For gene knockouts, target an early exon to increase the likelihood of a frameshift mutation leading to a non-functional protein.[5][10]
-
Use online gRNA design tools to identify potential 20-nucleotide target sequences that are immediately followed by a PAM sequence (5'-NGG for SpCas9).[11][12] These tools also predict on-target efficiency and potential off-target sites.
-
Recommended Tools : Benchling, CRISPR Design Tool (IDT), Cas-Designer.[12][13]
-
-
gRNA Optimization :
-
To enhance on-target activity, select gRNAs with a GC content between 40-80%.[14] Avoid poly(U) stretches, which can act as termination signals for the RNA polymerase III promoter typically used to express the gRNA.[4]
-
To minimize off-target effects, choose gRNA sequences with minimal homology to other genomic regions.[1] High-fidelity Cas9 variants can also be used to reduce off-target cleavage.[15]
-
-
gRNA Synthesis :
-
gRNAs can be synthesized in several ways:
-
Plasmid-based expression : Synthesize two complementary oligonucleotides encoding the 20-nt target sequence and ligate them into a gRNA expression vector.[10]
-
In vitro transcription : Synthesize the gRNA using an in vitro transcription kit.
-
Synthetic gRNA : Order chemically synthesized sgRNAs, which can improve editing efficiency and reduce off-target effects.[16]
-
-
2. Vector Selection and Component Preparation
The CRISPR components (Cas9 and gRNA) can be delivered to mammalian cells in three main formats: as plasmid DNA, as mRNA, or as a ribonucleoprotein (RNP) complex.[2][17]
-
Plasmid DNA : An all-in-one plasmid expressing both Cas9 and the gRNA is a common choice.[3] Alternatively, two separate plasmids can be used.[18] Plasmids may also contain a fluorescent marker (e.g., GFP) for tracking transfection efficiency or a selection marker (e.g., puromycin resistance) for enriching the edited cell population.[10][19]
-
mRNA : Cas9 mRNA and the gRNA can be co-transfected. This leads to transient expression, which can reduce off-target effects.[17]
-
Ribonucleoprotein (RNP) complexes : Purified Cas9 protein is pre-incubated with the synthetic gRNA to form an RNP complex, which is then delivered to the cells.[15][20] This method offers rapid editing and minimal off-target effects as the components are quickly degraded.[9]
Phase 2: Execution
3. Cell Culture and Transfection
-
Cell Preparation : Culture the mammalian cells of interest under standard conditions. Ensure the cells are healthy and in the logarithmic growth phase at the time of transfection.[19] Seed the cells 24 hours prior to transfection to achieve 40-80% confluency on the day of transfection.[19]
-
Delivery of CRISPR Components : The choice of delivery method depends on the cell type and the chosen format of the CRISPR components.
-
Lipid-mediated Transfection (Lipofection) : This is a common method for delivering plasmids and RNP complexes.[21] Cationic lipids form a complex with the CRISPR components, which are then taken up by the cells via endocytosis.[22]
-
Electroporation : This physical method uses an electrical pulse to create transient pores in the cell membrane, allowing the entry of CRISPR components.[21] It is often used for cells that are difficult to transfect by other methods.[2][17]
-
Viral Transduction : Lentiviral or adeno-associated viral (AAV) vectors can be used to deliver the Cas9 and gRNA expression cassettes.[21][22] This method is highly efficient, especially for hard-to-transfect cells and for creating stable cell lines.[20][22]
-
Table 1: Comparison of Common Delivery Methods for CRISPR-Cas9
| Delivery Method | Components Delivered | Transfection Efficiency | Cell Viability | Off-Target Effects | Applications |
| Lipofection | Plasmid, RNP | Variable (cell type dependent) | Moderate to High | Moderate | Transient and stable expression, broad cell type applicability.[21] |
| Electroporation | Plasmid, mRNA, RNP | High | Low to Moderate | Low to Moderate | Hard-to-transfect cells, primary cells, stem cells.[17] |
| Viral Transduction | Plasmid (DNA) | Very High | High | Higher (due to integration) | Stable cell lines, in vivo editing, hard-to-transfect cells.[22] |
4. Post-Transfection Cell Culture and Selection
-
After transfection or transduction, incubate the cells for 24-72 hours to allow for genome editing to occur.[19]
-
If a selection marker was used, apply the appropriate selection agent (e.g., puromycin) to enrich for cells that have taken up the CRISPR components.[19]
-
If a fluorescent marker was used, fluorescence-activated cell sorting (FACS) can be used to isolate the transfected cells.[23][24]
Phase 3: Validation and Analysis
5. Genomic DNA Extraction and Analysis of Editing Efficiency
-
Harvest a population of the edited cells and extract genomic DNA.[23]
-
Amplify the target genomic region using PCR.[25]
-
Assess the editing efficiency using one of the following methods:
-
Mismatch Cleavage Assays (e.g., T7 Endonuclease I Assay) : This assay detects heteroduplex DNA formed between wild-type and edited DNA strands. The T7 endonuclease I cleaves these mismatched duplexes, and the resulting fragments can be visualized by gel electrophoresis.[23][26] This method provides a semi-quantitative estimate of editing efficiency.
-
Sanger Sequencing with TIDE/ICE Analysis : The PCR product is Sanger sequenced, and the resulting chromatogram is analyzed using online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits).[25] These tools can quantify the frequency and nature of indels in the cell population.
-
Next-Generation Sequencing (NGS) : For a more comprehensive and quantitative analysis, the PCR amplicons can be subjected to deep sequencing.[27][28] NGS provides detailed information on the types and frequencies of different mutations at the target site.[27]
-
Table 2: Comparison of Methods for Validating Genome Editing
| Validation Method | Principle | Throughput | Cost | Data Output |
| T7 Endonuclease I Assay | Mismatch cleavage of heteroduplex DNA.[26] | Low to Medium | Low | Semi-quantitative estimate of indel frequency.[23] |
| Sanger Sequencing + TIDE/ICE | Decomposition of Sanger sequencing chromatograms.[25] | Medium | Medium | Quantitative estimate of indel frequency and type.[25] |
| Next-Generation Sequencing (NGS) | Deep sequencing of the target locus.[27] | High | High | Precise quantification of all mutation types and their frequencies.[27][28] |
6. Off-Target Analysis
It is crucial to assess for unintended mutations at genomic sites that are similar to the target sequence.[29]
-
Computational Prediction : Use online tools to predict the most likely off-target sites for your gRNA.
-
Experimental Validation :
-
Targeted Sequencing : Amplify and sequence the predicted off-target sites to check for mutations.[30]
-
Unbiased, Genome-Wide Methods :
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing) : This method uses the integration of a short double-stranded oligodeoxynucleotide into DSBs to identify off-target cleavage sites.[29][30]
-
DISCOVER-Seq : This technique relies on the recruitment of the DNA repair factor MRE11 to DSBs, which can be identified by chromatin immunoprecipitation followed by sequencing (ChIP-seq).[31][32]
-
Whole-Genome Sequencing (WGS) : This is the most comprehensive method for identifying all off-target mutations but is also the most expensive.[30]
-
-
Table 3: Comparison of Off-Target Analysis Methods
| Method | Approach | Sensitivity | Throughput | Notes | | :--- | :--- | :--- | :--- | | Computational Prediction | Sequence-based algorithms.[31] | N/A | High | Predictive only, requires experimental validation. | | Targeted Sequencing | PCR and sequencing of predicted sites.[30] | High (at predicted sites) | Low to Medium | Only assesses known or predicted off-target sites. | | GUIDE-seq | Cellular-based, tags DSBs with dsODNs.[29] | High | Low | Can identify unexpected off-target sites. | | DISCOVER-Seq | Cellular-based, uses MRE11 ChIP-seq.[31] | High | Low | Applicable to in vivo and in vitro samples.[31] | | Whole-Genome Sequencing | Sequencing of the entire genome.[30] | Moderate to High | Low | The most comprehensive but costly and data-intensive method. |
7. Isolation of Clonal Cell Lines
To obtain a homogenous population of cells with the desired mutation, it is necessary to isolate and expand single cells.
-
Single-Cell Seeding : Dilute the edited cell population to a concentration that allows for the seeding of single cells into individual wells of a 96-well plate.
-
Colony Picking : Allow the single cells to grow into colonies, then pick and expand individual colonies.
-
Genotyping : Screen the expanded clones by PCR and sequencing to identify those with the desired genotype (e.g., homozygous knockout).[18]
8. Phenotypic Analysis
Once a clonal cell line with the desired edit is confirmed, perform functional assays to characterize the phenotypic consequences of the genetic modification. This may include:
-
Western Blotting : To confirm the absence of the target protein in knockout cell lines.[33]
-
qPCR : To measure changes in mRNA expression levels.[33]
-
Cell-based assays : To assess changes in cell proliferation, viability, migration, or other relevant cellular functions.[33]
DNA Repair Mechanisms Following Cas9-Induced DSB
The outcome of CRISPR-Cas9 editing is determined by the cellular DNA repair pathway that is utilized to fix the double-strand break.
Conclusion
The CRISPR-Cas9 system is a transformative technology for genome editing in mammalian cells. Successful application of this technology requires careful planning and execution of each step, from gRNA design to the validation of the final edit. By following the detailed protocol and considering the various options presented in this guide, researchers can effectively harness the power of CRISPR-Cas9 to advance their studies in basic research, drug discovery, and therapeutic development.
References
- 1. CRISPR–Cas9-mediated genome editing and guide RNA design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of emerging physical transfection methods for CRISPR/Cas9-mediated gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing CRISPR: Technology and Approaches for High Efficiency Gene Editing | VectorBuilder [en.vectorbuilder.com]
- 4. giraldezlab.org [giraldezlab.org]
- 5. CRISPR Guide RNA Cloning for Mammalian Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cd-genomics.com [cd-genomics.com]
- 7. Selection-dependent and Independent Generation of CRISPR/Cas9-mediated Gene Knockouts in Mammalian Cells [jove.com]
- 8. academic.oup.com [academic.oup.com]
- 9. How to Improve CRISPR Editing Efficiency: A Step-by-Step Guide [synapse.patsnap.com]
- 10. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 11. jkip.kit.edu [jkip.kit.edu]
- 12. idtdna.com [idtdna.com]
- 13. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 14. mdpi.com [mdpi.com]
- 15. Methods for Optimizing CRISPR-Cas9 Genome Editing Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Using Synthetically Engineered Guide RNAs to Enhance CRISPR Genome Editing Systems in Mammalian Cells [frontiersin.org]
- 17. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
- 20. blog.addgene.org [blog.addgene.org]
- 21. CRISPR Transfection | Thermo Fisher Scientific - CA [thermofisher.com]
- 22. synthego.com [synthego.com]
- 23. Video: Genome Editing in Mammalian Cell Lines using CRISPR-Cas [jove.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. blog.addgene.org [blog.addgene.org]
- 26. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 27. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. blog.addgene.org [blog.addgene.org]
- 31. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 32. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 33. assaygenie.com [assaygenie.com]
Designing Effective Guide RNAs for CRISPR: Application Notes and Protocols for Researchers
Harnessing the Power of Precision Genome Editing
The advent of CRISPR-Cas9 technology has revolutionized the field of molecular biology, offering an unprecedented ability to edit genomes with precision. Central to the success of any CRISPR experiment is the design of the guide RNA (gRNA), which directs the Cas9 nuclease to the specific genomic locus of interest. This document provides detailed application notes and protocols for the design and validation of effective gRNAs, intended for researchers, scientists, and professionals in drug development.
Application Notes: Principles of Effective gRNA Design
A well-designed gRNA maximizes on-target cleavage efficiency while minimizing off-target effects. The following principles are crucial for designing high-quality gRNAs for CRISPR-Cas9 applications.
Understanding the Guide RNA Structure
The gRNA is a synthetic RNA molecule composed of two key components: the CRISPR RNA (crRNA) and the trans-activating crRNA (tracrRNA). The crRNA contains a 17-20 nucleotide spacer sequence that is complementary to the target DNA sequence, providing the specificity for the edit. The tracrRNA serves as a scaffold for binding the Cas9 nuclease. In most laboratory applications, these two components are fused into a single guide RNA (sgRNA) for simplicity and efficiency.[1]
Target Site Selection and the Protospacer Adjacent Motif (PAM)
The selection of a target site is constrained by the requirement of a Protospacer Adjacent Motif (PAM) sequence immediately downstream of the target sequence on the non-target DNA strand.[2] The most commonly used Cas9 nuclease, from Streptococcus pyogenes (SpCas9), recognizes the PAM sequence 5'-NGG-3', where 'N' can be any nucleotide.[2]
Key Considerations for Target Site Selection:
-
Genomic Location: For gene knockout experiments, target sites should be located in the early exons of a gene to increase the likelihood of generating a frameshift mutation that results in a non-functional protein.[3] Avoid targeting regions too close to the N- or C-terminus.
-
On-Target Efficiency: The nucleotide composition of the gRNA spacer sequence significantly influences its on-target activity. While the exact rules are complex and still under investigation, several factors have been identified that correlate with higher efficiency. These include specific nucleotide preferences at certain positions within the spacer sequence and the overall GC content.[4][5]
-
Off-Target Effects: A major concern in CRISPR experiments is the potential for the gRNA to guide the Cas9 nuclease to unintended genomic sites that have high sequence similarity to the on-target site.[6][7][8] This can lead to unwanted mutations and confounding experimental results.[8]
Computational Design Tools for gRNA Selection
Numerous computational tools have been developed to facilitate the design of effective gRNAs. These tools integrate algorithms that predict both on-target efficiency and off-target potential.
Commonly Used gRNA Design Tools:
-
CRISPick (Broad Institute): A user-friendly tool that provides on-target and off-target scores.[9]
-
CHOPCHOP: A versatile tool that supports various CRISPR-Cas systems and provides visual representations of potential off-target sites.[9]
-
CRISPOR: Offers detailed off-target analysis with position-specific mismatch scoring.[9][10]
-
Synthego CRISPR Design Tool: An efficient tool for designing gRNAs for gene knockouts across a wide range of genomes.[3]
These tools utilize different scoring algorithms to predict gRNA efficacy. A comparison of some of the key on-target and off-target scoring algorithms is presented in the tables below.
Data Presentation: Comparison of gRNA Scoring Algorithms
Table 1: On-Target Efficiency Scoring Algorithms
| Scoring Algorithm | Basis of Prediction | Key Features | Commonly Used In |
| Rule Set 1 | Based on knockout efficiency data from 1,841 sgRNAs.[9] | Uses a scoring matrix to assign a score to each sgRNA. | CHOPCHOP[9] |
| Rule Set 2 | Updated algorithm based on data from 4,390 sgRNAs.[9] | Employs gradient-boosted regression trees for scoring. | CHOPCHOP, CRISPOR[9] |
| Rule Set 3 | Trained on 7 datasets with 47,000 gRNAs, considering the tracrRNA sequence.[9] | Uses a Gradient Boosting framework for faster training. | GenScript, CRISPick[9] |
| CRISPRscan | Based on in vivo activity data from 1,280 gRNAs in zebrafish.[9] | Predictive model validated in an in vivo system. | CHOPCHOP, CRISPOR[9] |
| DeepHF | On-target cutting efficiency prediction for various Cas9 nuclease variants.[11] | Utilizes deep learning models. | crisprScore[11] |
Table 2: Off-Target Specificity Scoring Algorithms
| Scoring Algorithm | Basis of Prediction | Key Features | Commonly Used In |
| Homology Analysis | Focuses on sequence similarity in the genome. | Counts sequences with fewer than three mismatches to the gRNA that have a PAM sequence.[9] | Many basic design tools |
| MIT Score | Early off-target prediction algorithm for CRISPR/Cas9.[11] | Assigns weights based on the position of mismatches. | crisprScore[11] |
| CFD (Cutting Frequency Determination) Score | Shown to be superior to the MIT score.[11] | Position-specific mismatch weights vary based on the nucleotide substitution.[11] | crisprScore[11] |
Experimental Protocols
While computational tools provide valuable predictions, experimental validation of gRNA efficacy is a critical step to ensure the success of a CRISPR experiment. The following protocols detail the in vitro and cell-based validation of designed gRNAs.
Protocol 1: In Vitro Transcription of sgRNA
This protocol describes the synthesis of sgRNA from a DNA template using T7 RNA polymerase.
Materials:
-
DNA template containing the T7 promoter followed by the sgRNA sequence
-
T7 RNA Polymerase
-
Ribonucleotide solution mix (ATP, UTP, CTP, GTP)
-
Transcription buffer
-
RNase inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit (e.g., spin column-based)
Procedure:
-
Template Preparation: A linear DNA template containing the T7 promoter sequence (5'-TAATACGACTCACTATA-3') followed by the desired 20-nucleotide target sequence and the sgRNA scaffold is required. This can be generated by PCR amplification from a plasmid or by annealing and extending two complementary oligonucleotides.[2][4]
-
In Vitro Transcription Reaction Assembly: At room temperature, assemble the following components in a nuclease-free tube. It is important to add reagents in the specified order to prevent precipitation of the DNA template by spermidine in the transcription buffer.[2]
-
Nuclease-free water
-
10X Transcription Buffer
-
Ribonucleotide solution mix
-
DNA template (approximately 1 µg)
-
T7 RNA Polymerase
-
-
Incubation: Mix the reaction gently and incubate at 37°C for 2 to 4 hours, or overnight.[2]
-
DNase Treatment: To remove the DNA template, add DNase I to the reaction and incubate at 37°C for 15-30 minutes.[4]
-
sgRNA Purification: Purify the transcribed sgRNA using an RNA purification kit according to the manufacturer's instructions.
-
Quantification and Quality Control: Determine the concentration and purity of the sgRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the sgRNA by running an aliquot on a denaturing polyacrylamide gel.
Protocol 2: In Vitro Cas9 Cleavage Assay
This assay assesses the ability of a synthesized sgRNA to guide Cas9 nuclease to cleave a target DNA molecule in a test tube.
Materials:
-
Purified recombinant Cas9 nuclease
-
Synthesized sgRNA (from Protocol 1)
-
Target DNA (PCR product or linearized plasmid containing the target sequence)
-
Cas9 nuclease reaction buffer
-
Nuclease-free water
-
Proteinase K
-
Agarose gel and electrophoresis equipment
Procedure:
-
Reaction Assembly: On ice, assemble the following components in a nuclease-free tube:[12]
-
Nuclease-free water
-
10X Cas9 Nuclease Reaction Buffer
-
Purified Cas9 nuclease (typically 10-30 nM final concentration)
-
Synthesized sgRNA (typically 10-30 nM final concentration)
-
-
RNP Formation: Incubate the mixture at room temperature for 10-20 minutes to allow the formation of the Cas9-sgRNA ribonucleoprotein (RNP) complex.[13]
-
Cleavage Reaction: Add the target DNA to the reaction mixture (typically 1-5 nM final concentration).
-
Incubation: Incubate the reaction at 37°C for 15-60 minutes.[12][14]
-
Reaction Termination: Stop the reaction by adding Proteinase K and incubating at 55°C for 10 minutes to degrade the Cas9 protein.[14][15]
-
Analysis: Analyze the cleavage products by agarose gel electrophoresis. Successful cleavage will result in two smaller DNA fragments corresponding to the sizes of the cleaved products.[14] The intensity of the cleaved bands relative to the uncut band can be used to estimate the cleavage efficiency.
Protocol 3: Cell-Based Validation using T7 Endonuclease I (T7E1) Assay
This protocol is used to detect insertions and deletions (indels) generated by CRISPR-Cas9 in a population of cells.
Materials:
-
Transfected cells (with Cas9 and sgRNA expression vectors or RNP complexes)
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
High-fidelity DNA polymerase
-
T7 Endonuclease I (T7E1) and reaction buffer
-
Agarose gel and electrophoresis equipment
Procedure:
-
Genomic DNA Extraction: Harvest the transfected cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the genomic region flanking the target site by PCR using high-fidelity DNA polymerase. The amplicon should be between 400-1000 bp.[3]
-
Denaturation and Re-annealing: Purify the PCR product. In a thermocycler, denature the PCR product at 95°C for 5 minutes and then slowly re-anneal by ramping down the temperature to form heteroduplexes between wild-type and mutated DNA strands. A typical program is: 95°C for 5 min, ramp down to 85°C at -2°C/s, then ramp down to 25°C at -0.1°C/s.[3]
-
T7E1 Digestion: Incubate the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-20 minutes. T7E1 recognizes and cleaves mismatched DNA in the heteroduplexes.[3][16]
-
Analysis: Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates the presence of indels. The percentage of editing can be estimated by quantifying the intensity of the cleaved and uncleaved DNA bands.[17]
Protocol 4: Sanger Sequencing and TIDE Analysis
For a more quantitative analysis of indel frequencies and the spectrum of mutations, Sanger sequencing of the PCR product from the edited cell population can be performed, followed by analysis using the Tracking of Indels by DEcomposition (TIDE) web tool.
Procedure:
-
PCR and Sequencing: Amplify the target region from both edited and control (unedited) cell populations as described in the T7E1 protocol. Purify the PCR products and submit them for Sanger sequencing.
-
TIDE Analysis:
-
Navigate to the TIDE web tool.
-
Upload the Sanger sequencing trace files (.ab1 files) for both the control and edited samples.
-
Enter the 20-nucleotide gRNA sequence.
-
The tool will then decompose the sequencing chromatogram of the edited sample and align it to the control sequence to identify and quantify the frequencies of different indels near the cleavage site.[18]
-
Visualizations
CRISPR-Cas9 Mechanism of Action
Caption: The CRISPR-Cas9 system's mechanism of action.
gRNA Design and Validation Workflow
Caption: Workflow for designing and validating effective gRNAs.
T7 Endonuclease I Assay Logic
Caption: The principle behind indel detection using the T7E1 assay.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Protocols · Benchling [benchling.com]
- 3. pnabio.com [pnabio.com]
- 4. neb.com [neb.com]
- 5. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beditor: A Computational Workflow for Designing Libraries of Guide RNAs for CRISPR-Mediated Base Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. signosisinc.com [signosisinc.com]
- 8. [2305.06769] Comparative Analysis of Machine Learning Algorithms for Predicting On-Target and Off-Target Effects of CRISPR-Cas13d for gene editing [arxiv.org]
- 9. genscript.com [genscript.com]
- 10. Evaluation of off-target and on-target scoring algorithms and integration into the guide RNA selection tool CRISPOR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GitHub - crisprVerse/crisprScore: On-Target and Off-Target Scoring Algorithms for CRISPR gRNAs [github.com]
- 12. neb.com [neb.com]
- 13. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 14. hybrid.i3s.up.pt [hybrid.i3s.up.pt]
- 15. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genemedi.net [genemedi.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols: CRISPR-Cas9 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has marked a revolutionary turning point in cancer research, offering unprecedented precision and ease in genome editing.[1] This powerful tool, derived from a bacterial immune defense system, allows scientists to make precise modifications to the DNA of cancer cells, providing deep insights into tumor biology and paving the way for novel therapeutic strategies.[2][3] Applications range from creating high-fidelity cancer models and identifying novel drug targets to engineering next-generation cancer therapies.[4] This document provides detailed application notes on the key uses of CRISPR-Cas9 in oncology and comprehensive protocols for fundamental experimental workflows.
Application Note 1: High-Fidelity Cancer Modeling
One of the most powerful applications of CRISPR-Cas9 is the ability to create genetically precise cancer models that faithfully recapitulate the complex genetic landscape of human tumors.[5] Traditional models often fail to capture the full spectrum of mutations, but CRISPR allows for the introduction of specific oncogenic mutations, tumor suppressor gene knockouts, or chromosomal translocations found in patient tumors into either cell lines or animal models.
These engineered models are invaluable for:
-
Studying Tumor Initiation and Progression: By introducing specific genetic alterations, researchers can investigate the causal roles of mutations in cancer development.[6][7] For example, CRISPR has been used to delete tumor suppressor genes like P53 and PTEN in mouse models to induce the formation of glioblastomas and medulloblastomas.[8]
-
Preclinical Drug Testing: Models with specific, clinically relevant mutations (e.g., BRAF V600E in melanoma or EML4-ALK fusions in lung cancer) provide superior platforms for testing the efficacy of targeted therapies.
-
Investigating Drug Resistance: CRISPR can be used to engineer models that mimic acquired resistance to treatment by introducing mutations known to confer resistance, allowing for the study of underlying mechanisms and the development of strategies to overcome them.[9]
Logical Relationship: From Patient Genomics to a CRISPR-Engineered Model
Caption: Workflow for creating patient-inspired cancer models using CRISPR-Cas9.
Application Note 2: Genome-Wide Screens for Target Discovery and Validation
CRISPR-Cas9 screens have become a cornerstone of functional genomics in cancer research, enabling the systematic interrogation of thousands of genes to identify those critical for cancer cell survival, proliferation, or drug response.[9][10][11] These high-throughput screens utilize pooled libraries of single-guide RNAs (sgRNAs) to create a population of cells, each with a single gene knocked out.[12]
Key applications of CRISPR screens include:
-
Identifying Cancer Dependencies: Negative selection screens, where cells with knockouts of essential genes are depleted from the population, help identify "cancer dependencies"—genes that cancer cells rely on for survival and could serve as potent drug targets.[13][14]
-
Discovering Drug Resistance Genes: Positive selection screens can identify genes whose knockout confers resistance to a specific cancer therapy.[9] By treating a library of knockout cells with a drug, the surviving cells will be enriched for sgRNAs targeting genes involved in the drug's mechanism of action.[10]
-
Finding Synthetic Lethal Interactions: CRISPR screens can uncover synthetic lethal partners to known cancer mutations. This involves performing screens in cell lines with and without a specific cancer-driving mutation to find genes that are essential only in the presence of that mutation, opening new avenues for targeted therapy.
Quantitative Data from a Genome-Wide CRISPR Screen
The following table summarizes representative data from a hypothetical genome-wide CRISPR-Cas9 screen to identify genes conferring resistance to a BRAF inhibitor in BRAF V600E mutant melanoma cells.
| Gene Target | sgRNA Read Count (DMSO Control) | sgRNA Read Count (BRAF Inhibitor) | Fold Enrichment | Phenotype |
| NF1 | 1,520 | 45,600 | 30.0x | Resistance |
| MED12 | 1,350 | 33,750 | 25.0x | Resistance |
| NF2 | 1,100 | 23,100 | 21.0x | Resistance |
| CUL3 | 980 | 18,620 | 19.0x | Resistance |
| RPA3 (Control) | 25,000 | 500 | 0.02x | Sensitization |
| Non-Targeting | 2,000 | 2,050 | ~1.0x | Neutral |
Data is illustrative, based on findings from published studies where loss of function in genes like NF1 and MED12 confers resistance to BRAF inhibitors.
Application Note 3: Development of CRISPR-Based Cancer Therapeutics
Beyond its use as a research tool, CRISPR-Cas9 is being directly harnessed to develop novel cancer therapies, primarily in the realm of immunotherapy.[8][15] The most advanced application is in the engineering of immune cells, such as T cells, to more effectively recognize and eliminate cancer cells.[1][7]
Therapeutic strategies include:
-
Enhancing CAR-T Cell Therapy: Chimeric Antigen Receptor (CAR)-T cell therapy is a powerful treatment for some cancers. CRISPR is being used to improve the safety and efficacy of these treatments by, for example, knocking out the endogenous T-cell receptor (TCR) to prevent graft-versus-host disease in allogeneic "off-the-shelf" therapies, or by deleting immune checkpoint proteins like PD-1 to make the engineered T cells more persistent and effective killers.[7][8]
-
Restoring Tumor Suppressor Function: Researchers are exploring methods to correct mutations in critical tumor suppressor genes or to reactivate their expression.[8] For instance, CRISPR-based epigenetic editing has been used to demethylate the promoter regions of genes like PTEN and BRCA1, restoring their expression and increasing sensitivity to chemotherapy in cell lines.[8]
Clinical Trial Data for CRISPR-Edited T-Cell Therapies
Several clinical trials are underway to evaluate the safety and efficacy of CRISPR-edited cells.[16][17] The table below summarizes key findings from early-phase trials.
| Therapy/Trial | Cancer Type | CRISPR-Mediated Edits | Key Findings |
| NYCE T cells (UPenn) [1] | Multiple Myeloma, Sarcoma | Knockout of endogenous TCR (2 genes) and PD-1; Insertion of cancer-specific receptor (NY-ESO-1). | Treatment was safe with no major adverse events related to the edited cells.[1] Modified T cells persisted for up to 9 months.[18] |
| CTX110 (CRISPR Therapeutics) | B-cell malignancies | Knockout of TCR and Beta-2 microglobulin (for HLA class I) to create allogeneic CAR-T cells. | Demonstrates feasibility of an "off-the-shelf" CAR-T therapy. Ongoing trials are assessing efficacy. |
| CTX130 (CRISPR Therapeutics) [16] | Solid Tumors, T-cell Lymphomas | Allogeneic CAR-T cells targeting CD70 with multiple edits to enhance potency and reduce exhaustion. | Phase I/II trials are ongoing to assess safety and efficacy in various cancers.[16] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for two common applications of CRISPR-Cas9 in a cancer research laboratory.
Protocol 1: Generation of a Gene Knockout Cancer Cell Line via Transient Transfection
This protocol describes the generation of a stable knockout of a target gene in an adherent cancer cell line using plasmid-based delivery of Cas9 and a specific sgRNA, followed by single-cell cloning.[19][20]
Workflow for Generating a Knockout Cell Line```dot
Caption: Experimental workflow for a pooled CRISPR knockout screen.
Methodology
Phase 1: Library Transduction (2 weeks)
-
Cell Line Preparation:
-
Select a cancer cell line that stably expresses Cas9 nuclease. If not available, first generate one by lentiviral transduction of a Cas9-expression vector followed by antibiotic selection.
-
-
Lentiviral Library Production:
-
Package a pooled lentiviral sgRNA library (e.g., GeCKOv2, Brunello) into viral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids (e.g., psPAX2, pMD2.G).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.
-
-
Transduction:
-
Infect the Cas9-expressing cancer cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5. This is critical to ensure that most cells receive no more than one sgRNA.
-
Transduce a sufficient number of cells to achieve a representation of at least 200-500 cells per sgRNA in your library.
-
-
Selection:
-
48 hours post-transduction, select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Phase 2: Drug Screen (2-3 weeks)
-
Baseline Sample (T0):
-
After selection is complete, harvest a representative population of cells. This will serve as your baseline (T0) reference for sgRNA abundance.
-
-
Drug Treatment:
-
Split the remaining cell population into two arms: a treatment group (cultured in medium with the drug at a predetermined concentration, e.g., IC50) and a control group (cultured with a vehicle, e.g., DMSO).
-
Maintain sufficient cell numbers throughout the experiment to preserve library complexity.
-
-
Cell Culture:
-
Culture the cells for 14-21 days (approximately 10-15 population doublings), passaging as needed and maintaining the drug/vehicle pressure.
-
Phase 3: Data Analysis and Hit Identification (2-3 weeks)
-
Genomic DNA Extraction:
-
At the end of the screen, harvest the cells from both the drug-treated and vehicle-control arms.
-
Extract high-quality genomic DNA from these samples, as well as from the T0 sample.
-
-
Next-Generation Sequencing (NGS):
-
Use PCR to amplify the sgRNA cassettes from the genomic DNA.
-
Submit the purified PCR amplicons for high-throughput sequencing.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to the original sgRNA library to get read counts for each sgRNA in each condition.
-
Normalize the read counts.
-
Compare the sgRNA abundance in the drug-treated sample to the vehicle-control or T0 sample. Genes whose sgRNAs are significantly depleted in the drug-treated population are considered "hits" that may sensitize cells to the drug.
-
Use statistical tools like MAGeCK to rank genes and identify significant hits.
-
-
Hit Validation:
-
Validate the top hits from the screen through individual gene knockouts (using Protocol 1) followed by cell viability assays in the presence of the drug.
-
References
- 1. How CRISPR Is Changing Cancer Research and Treatment - NCI [cancer.gov]
- 2. CRISPR/Cas9: an overview of recent developments and applications in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on genome editing by CRISPR-Cas9 technique for cancer treatment - WCRJ [wcrj.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aacr.org [aacr.org]
- 7. synthego.com [synthego.com]
- 8. Current Status of CRISPR/Cas9 Application in Clinical Cancer Research: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 10. CRISPR screen in cancer: status quo and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of CRISPR-cas9 datasets leads to largest genetic screen resource for cancer research | Broad Institute [broadinstitute.org]
- 14. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. synthego.com [synthego.com]
- 17. innovativegenomics.org [innovativegenomics.org]
- 18. sciencenews.org [sciencenews.org]
- 19. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
Application Notes and Protocols: A Comparative Guide to CRISPR-Mediated Gene Knockout and Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized the field of functional genomics, offering unprecedented precision and ease in manipulating gene expression. This powerful tool can be harnessed in two primary modes: gene knockout (CRISPRko) and gene activation (CRISPRa). While both leverage the core components of the CRISPR system—a Cas enzyme and a guide RNA (gRNA)—their applications, mechanisms, and experimental considerations differ significantly. CRISPRko is utilized to permanently disrupt a gene's function, typically by introducing frameshift mutations, making it an invaluable tool for studying loss-of-function phenotypes and validating drug targets.[1][2][3] In contrast, CRISPRa temporarily enhances the expression of a target gene without altering the genomic sequence, enabling the study of gain-of-function effects and screening for genes that can modulate disease phenotypes.[4][5]
These application notes provide a comprehensive overview and detailed protocols for both CRISPRko and CRISPRa, designed to guide researchers, scientists, and drug development professionals in selecting the appropriate methodology and successfully executing their experiments.
Core Mechanisms: Gene Knockout vs. Gene Activation
CRISPR Gene Knockout (CRISPRko): In its most common application, the CRISPR-Cas9 system is used to generate a double-strand break (DSB) at a specific genomic locus, directed by the gRNA.[2] The cell's natural, yet error-prone, non-homologous end joining (NHEJ) repair pathway often introduces small insertions or deletions (indels) at the break site.[2] When these indels occur within the coding sequence of a gene, they can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional, truncated protein, effectively knocking out the gene.[2][3]
CRISPR Gene Activation (CRISPRa): CRISPRa employs a catalytically inactive or "dead" Cas9 (dCas9) enzyme that can still bind to DNA guided by a gRNA but cannot cleave it.[5][6] This dCas9 is fused to one or more transcriptional activator domains. When recruited to a gene's promoter region by the gRNA, these activators can remodel chromatin and recruit transcriptional machinery, leading to a robust and specific increase in the target gene's expression.[5]
Comparative Overview: CRISPRko vs. CRISPRa
| Feature | CRISPR Gene Knockout (CRISPRko) | CRISPR Gene Activation (CRISPRa) |
| Mechanism | Cas9-mediated double-strand break followed by error-prone NHEJ repair, leading to indels and frameshift mutations.[1][2] | dCas9 fused to transcriptional activators is recruited to the promoter region to enhance gene expression.[5][6] |
| Outcome | Permanent disruption of gene function (loss-of-function).[3] | Transient and reversible increase in gene expression (gain-of-function).[5] |
| Genetic Modification | Permanent alteration of the genomic DNA sequence. | No change to the underlying DNA sequence. |
| gRNA Target Site | Typically targets a conserved early exon to maximize the likelihood of a functional knockout.[7][8] | Targets the promoter region, typically within a window of -50 to -400 bp upstream of the transcription start site (TSS).[9][10] |
| Key Components | Active Cas9 nuclease (e.g., SpCas9) and a gRNA. | Nuclease-dead Cas9 (dCas9) fused to transcriptional activators (e.g., VPR, SAM complex) and a gRNA.[11] |
| Applications in Drug Discovery | Target identification and validation, creating disease models, studying drug resistance mechanisms.[12] | Identifying genes that confer drug resistance or sensitivity, screening for therapeutic gene targets, studying gene dosage effects.[13] |
| Considerations for Essential Genes | Can be lethal to the cell if the target gene is essential.[5] | Well-suited for studying essential genes as it modulates expression levels rather than causing a complete loss of function.[5] |
Signaling Pathways and Experimental Workflows
CRISPRko Mechanism
Caption: Mechanism of CRISPR-mediated gene knockout (CRISPRko).
CRISPRa Mechanism
Caption: Mechanism of CRISPR-mediated gene activation (CRISPRa).
General Experimental Workflow
Caption: A generalized experimental workflow for CRISPRko and CRISPRa.
Detailed Experimental Protocols
Protocol 1: CRISPR-Mediated Gene Knockout (CRISPRko)
Objective: To generate a stable cell line with a functional knockout of a target gene.
Materials:
-
Target cells
-
Appropriate cell culture medium and supplements
-
Cas9 nuclease (plasmid, mRNA, or protein format)
-
gRNA expression vector or synthetic gRNA
-
Transfection reagent, electroporation system, or lentiviral particles
-
Genomic DNA extraction kit
-
PCR reagents
-
Primers flanking the target site
-
DNA sequencing service or mismatch detection assay kit (e.g., T7E1)
-
Antibodies for Western blot analysis
-
96-well plates for clonal selection
Procedure:
-
gRNA Design:
-
Use online design tools (e.g., Synthego, Benchling) to design 2-3 gRNAs targeting an early, conserved exon of the gene of interest.[14]
-
Select gRNAs with high on-target scores and low predicted off-target effects.
-
-
Preparation of CRISPR Components:
-
Plasmid-based: Clone the designed gRNA sequence into a Cas9-expressing plasmid (e.g., pX458).[7]
-
RNP-based: Synthesize or purchase the gRNA and obtain purified Cas9 protein. Form the ribonucleoprotein (RNP) complex by incubating Cas9 protein with the gRNA according to the manufacturer's protocol.[15][16]
-
-
Delivery into Target Cells:
-
Enrichment and Clonal Isolation:
-
If using a plasmid with a fluorescent marker, enrich for transfected cells using fluorescence-activated cell sorting (FACS).
-
Perform serial dilutions to seed single cells into individual wells of a 96-well plate.[21]
-
Allow single cells to proliferate and form colonies.
-
-
Validation of Gene Editing:
-
Genomic Level:
-
Expand individual clones and extract genomic DNA.
-
Amplify the target region by PCR.
-
Sequence the PCR products (Sanger or Next-Generation Sequencing) to identify clones with frameshift-inducing indels.[20][22][23]
-
Alternatively, use a mismatch detection assay (e.g., T7E1) for initial screening of editing efficiency in a pooled population.[20]
-
-
Protein Level:
-
-
Functional Analysis:
-
Perform relevant functional assays to assess the phenotypic consequences of the gene knockout.[24]
-
Protocol 2: CRISPR-Mediated Gene Activation (CRISPRa)
Objective: To transiently or stably activate the expression of a target gene.
Materials:
-
Target cells
-
Appropriate cell culture medium and supplements
-
dCas9-activator expression system (e.g., dCas9-VPR plasmid or lentivirus)
-
gRNA expression vector or synthetic gRNA
-
Transfection reagent, electroporation system, or lentiviral particles
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR reagents and primers for the target gene and a housekeeping gene
-
Antibodies for Western blot analysis (if applicable)
Procedure:
-
gRNA Design:
-
Preparation of CRISPRa Components:
-
Clone the designed gRNA into a suitable expression vector.
-
Obtain the dCas9-activator plasmid or prepare lentiviral particles. For robust activation, a stable cell line expressing the dCas9-activator is often recommended.[26]
-
-
Delivery into Target Cells:
-
Culture target cells to the appropriate density.
-
Deliver the gRNA and dCas9-activator components. If a stable dCas9-activator cell line is used, only the gRNA needs to be delivered.[26] Include a non-targeting gRNA as a negative control.
-
-
Validation of Gene Activation:
-
Transcriptional Level:
-
Protein Level:
-
If the gene encodes a protein and a suitable antibody is available, perform Western blot analysis to confirm increased protein levels.
-
-
-
Functional Analysis:
-
Conduct functional assays to investigate the biological effects of the target gene's overexpression.
-
Applications in Drug Development
Both CRISPRko and CRISPRa are transformative tools in the drug discovery and development pipeline.
-
Target Identification and Validation: Genome-wide CRISPRko screens can identify genes essential for cancer cell survival, providing a rich source of potential drug targets.[27] Conversely, CRISPRa screens can identify genes whose overexpression confers drug resistance.[4]
-
Disease Modeling: CRISPRko can be used to introduce specific disease-causing mutations into cell lines or animal models, creating more accurate and predictive models for preclinical studies.
-
Elucidating Drug Mechanisms of Action: By knocking out or activating genes in a signaling pathway, researchers can dissect how a drug exerts its therapeutic effect.
-
Development of Novel Therapies: CRISPR-based technologies are being explored as direct therapeutic agents to correct genetic defects or modulate gene expression in various diseases.[13]
Conclusion
CRISPR-mediated gene knockout and activation are powerful and versatile technologies that enable precise control over gene expression. While CRISPRko offers a means to permanently ablate gene function, CRISPRa provides a tool for targeted and reversible gene upregulation. The choice between these methodologies depends on the specific research question and experimental goals. By following the detailed protocols and considerations outlined in these application notes, researchers and drug development professionals can effectively leverage the CRISPR toolkit to accelerate their research and contribute to the development of novel therapeutics.
References
- 1. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 2. benchling.com [benchling.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. researchgate.net [researchgate.net]
- 5. synthego.com [synthego.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 8. sbsbio.com [sbsbio.com]
- 9. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. synthego.com [synthego.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. sg.idtdna.com [sg.idtdna.com]
- 17. synthego.com [synthego.com]
- 18. mdpi.com [mdpi.com]
- 19. CRISPR/Cas systems: Delivery and application in gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 21. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 22. cyagen.com [cyagen.com]
- 23. How to Validate a CRISPR Knockout [biognosys.com]
- 24. Strategies to detect and validate your CRISPR gene edit [horizondiscovery.com]
- 25. twistbioscience.com [twistbioscience.com]
- 26. CRISPR activation [horizondiscovery.com]
- 27. Application of CRISPR-Cas9 genome editing technology in various fields: A review - PMC [pmc.ncbi.nlm.nih.gov]
Lentiviral Delivery of CRISPR-Cas9 Components into Primary Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has become a revolutionary tool for genome editing, offering unprecedented precision and ease of use. However, delivering the necessary components—the Cas9 nuclease and a single guide RNA (sgRNA)—into clinically relevant primary cells remains a significant challenge. Unlike immortalized cell lines, primary cells are often difficult to transfect, have limited proliferation capacity, and can be sensitive to manipulation. Lentiviral vectors (LVs) have emerged as a powerful vehicle for this purpose due to their ability to efficiently transduce a broad range of both dividing and non-dividing cells, integrate into the host genome, and mediate stable, long-term transgene expression.[1][2][3][4]
This document provides a comprehensive guide to using lentiviral vectors for CRISPR-Cas9-mediated gene editing in primary cells. It includes an overview of vector systems, detailed protocols for virus production and cell transduction, and methods for verifying editing efficiency.
System Overview and Vector Design
The lentiviral CRISPR-Cas9 system typically involves delivering expression cassettes for Cas9 and a target-specific sgRNA. This can be achieved using either an all-in-one vector or a two-vector system.
-
All-in-One System: A single lentiviral vector contains the expression cassettes for both the Cas9 nuclease and the sgRNA.[5][6] This simplifies the experimental workflow, requiring only one transduction step. However, the large size of these vectors (often exceeding 10 kb) can lead to lower viral titers and reduced packaging efficiency.[7]
-
Two-Vector System: Cas9 and the sgRNA are delivered on separate vectors. This approach allows for the creation of a stable Cas9-expressing primary cell population first, which can then be transduced with different sgRNA-lentiviruses to target various genes. This is particularly useful for genome-wide loss-of-function screens.[2]
The core mechanism involves the lentivirus entering the primary cell, reverse transcribing its RNA genome into DNA, and integrating it into the host cell's genome. The cell's machinery then transcribes and translates the Cas9 and sgRNA components. The Cas9-sgRNA ribonucleoprotein (RNP) complex is formed, which targets the specific genomic locus defined by the sgRNA, creates a double-strand break (DSB), and triggers the cell's DNA repair machinery. In the absence of a repair template, the error-prone non-homologous end joining (NHEJ) pathway introduces small insertions or deletions (indels), typically resulting in a functional gene knockout.
Experimental Workflow
The overall process for generating gene-edited primary cells using lentivirus involves several key stages, from initial vector construction to the final validation of the engineered cell population. Proper planning and execution at each step are critical for success.
References
- 1. Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery | Springer Nature Experiments [experiments.springernature.com]
- 2. Lentiviral Vectors for Delivery of Gene-Editing Systems Based on CRISPR/Cas: Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioinnovatise.com [bioinnovatise.com]
- 4. A Protocol for the Production of Integrase-deficient Lentiviral Vectors for CRISPR/Cas9-mediated Gene Knockout in Dividing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas9 Lentivirus Production Service - Creative Biogene QVirus™ Platform [qvirus.creative-biogene.com]
- 6. Lentivirus CRISPR Vector | VectorBuilder [en.vectorbuilder.com]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
CRISPR-Cas9 Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for CRISPR-Cas9 mediated genome editing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects in CRISPR-Cas9 experiments?
Off-target effects in CRISPR-Cas9 gene editing are unintended genomic alterations at non-target sites. The primary causes include:
-
Sequence Homology: The guide RNA (gRNA) may direct the Cas9 nuclease to bind and cleave DNA sequences that are similar, but not identical, to the intended target sequence.[1][2] Cas9 can tolerate some mismatches between the sgRNA and the DNA.[1]
-
Prolonged Expression of Cas9 and gRNA: Continuous expression of the Cas9 and gRNA components, often resulting from plasmid-based delivery, increases the opportunity for off-target binding and cleavage.[3][4]
-
High Concentration of CRISPR Components: High concentrations of the Cas9/sgRNA complex can lead to cleavage at sites with lower homology to the target sequence.[5]
Q2: How can I proactively reduce off-target effects during the experimental design phase?
Several strategies can be implemented before starting your experiment to enhance specificity:
-
Careful sgRNA Design: This is a critical first step. Utilize bioinformatics tools to design sgRNAs with high on-target efficiency and minimal predicted off-target sites.[6][7][8][9] Key parameters to consider are:
-
Uniqueness of the target sequence: The 20-nucleotide target sequence should be unique within the genome to avoid off-target effects.[8]
-
GC Content: Modifying the GC content of the sgRNA can influence its on-target activity.[10]
-
Truncated gRNAs: Using shorter gRNAs (17-18 nucleotides) can reduce off-target effects, although it may sometimes impact on-target efficiency.[10][11]
-
-
Choice of Cas9 Variant: Employ high-fidelity Cas9 variants that have been engineered to reduce non-specific DNA interactions.[12][13][14][15][16]
Q3: What are high-fidelity Cas9 variants and how do they work?
High-fidelity Cas9 nucleases are engineered versions of the standard Streptococcus pyogenes Cas9 (SpCas9) with mutations that decrease off-target cleavage while maintaining high on-target activity.[13][14] These variants typically have altered amino acid residues that reduce non-specific interactions with the DNA backbone, making the Cas9-sgRNA complex more stringent in its target recognition.[13][15]
Q4: Which high-fidelity Cas9 variant should I choose for my experiment?
The choice of a high-fidelity Cas9 variant can depend on the specific target sequence and experimental context. While no single variant is universally superior for all targets, some have been shown to have better overall performance.[17]
Table 1: Comparison of Popular High-Fidelity SpCas9 Variants
| Variant | Key Mutations | Mechanism of Increased Fidelity | Reported On-Target Activity (relative to WT SpCas9) | Reference |
| SpCas9-HF1 | N497A, R661A, Q695A, Q926A | Reduces non-specific DNA contacts by disrupting interactions with the phosphate backbone.[15] | Retains comparable on-target activities with >85% of tested sgRNAs.[12] Can be lower for some targets.[18] | [12][14] |
| eSpCas9(1.1) | K848A, K1003A, R1060A | Weakens interactions with the non-target DNA strand.[13][15] | Generally high, but can be reduced for some targets.[17][18] | [15] |
| HypaCas9 | N692A, M694A, Q695A, H698A | Mutations in the REC3 domain enhance proofreading before cleavage.[15][16] | On-target activity can be significantly lower than WT SpCas9 in some contexts.[18] | [15] |
| HiFi Cas9 | R691A | Shows a superior on- to off-target ratio, particularly when delivered as a ribonucleoprotein (RNP).[19] | High on-target activity, even in primary cells, with reduced off-target effects.[19] | [19] |
| evoCas9 | K526E and other mutations in REC3 | Isolated through directed evolution in yeast to have increased specificity.[18][20] | Shows a better on-/off-target ratio for many off-targets compared to other high-fidelity variants.[20] | [20] |
Q5: How does the delivery method of CRISPR-Cas9 components affect off-target activity?
The method of delivering Cas9 and sgRNA into cells significantly influences the duration of their activity and, consequently, the potential for off-target effects.[21][22]
-
Plasmid DNA: Delivers the coding sequences for Cas9 and sgRNA. It can linger in cells for several days, leading to prolonged expression and increased risk of off-target cleavage.[3]
-
mRNA: Delivers the Cas9 nuclease as an mRNA molecule, which is typically degraded within 48 hours, reducing the time window for off-target activity.[3]
-
Ribonucleoprotein (RNP) Complex: Delivers the pre-assembled Cas9 protein and sgRNA. This complex is active immediately upon delivery and is cleared from the cell relatively quickly (less than 24 hours), significantly minimizing off-target effects.[3][4][21][22] RNP delivery often shows higher on-target editing efficiency and lower off-target mutations compared to plasmid transfection.[19][22]
Q6: Are there other strategies to reduce off-target effects beyond sgRNA design and Cas9 variants?
Yes, several other techniques can be employed:
-
Cas9 Nickases: Using a Cas9 variant that creates a single-strand break (a "nick") instead of a double-strand break (DSB) can significantly reduce off-target mutations.[5][23] To achieve a DSB at the target site, two opposing nickases with two different sgRNAs are used (a "double-nicking" strategy), which greatly increases specificity.[4][11]
-
Anti-CRISPR Proteins (Acrs): These are proteins that can inhibit Cas9 activity.[23][24] Timed delivery of an anti-CRISPR protein after the initial editing event can act as a "kill switch" to shut down Cas9 activity and prevent further off-target cleavage.[24]
-
Truncated and Chemically Modified gRNAs:
-
Truncated gRNAs: Using gRNAs shorter than the standard 20 nucleotides (e.g., 17-19 nucleotides) can decrease off-target effects.[10]
-
Chemical Modifications: Introducing chemical modifications into the gRNA backbone can reduce off-target cleavage by 40-120 fold while maintaining on-target performance.[10]
-
'Dead' Truncated gRNAs (dRNAs): These are short gRNAs (≤16 nucleotides) that can direct Cas9 to bind to a predicted off-target site without cleaving it, thereby protecting that site from the active gRNA-Cas9 complex.[25]
-
Troubleshooting Guides
Issue: High off-target cleavage detected in my experiment.
If you have identified significant off-target mutations, consider the following troubleshooting steps:
-
Re-evaluate your sgRNA design:
-
Switch to a higher-fidelity Cas9 variant:
-
Change your delivery method:
-
Action: If you are using plasmid transfection, switch to delivering the CRISPR components as mRNA or, ideally, as a ribonucleoprotein (RNP) complex.[3][21][22]
-
Rationale: Limiting the temporal presence of the Cas9 nuclease in the cell is a highly effective way to reduce the chances of it cleaving at unintended sites.[3][4]
-
-
Titrate the concentration of CRISPR components:
-
Action: Reduce the concentration of the Cas9-sgRNA complex delivered to the cells.[5]
-
Rationale: Lowering the concentration can decrease the likelihood of cleavage at off-target sites that have a lower affinity for the complex. However, this may also reduce on-target efficiency, so a balance must be found.[4]
-
Issue: Low on-target efficiency after switching to a high-fidelity Cas9 variant.
While high-fidelity variants are designed to maintain on-target activity, some sgRNAs may exhibit reduced efficiency.[13][27]
-
Screen multiple sgRNAs:
-
Action: Design and test several sgRNAs targeting your gene of interest.
-
Rationale: The activity of high-fidelity Cas9 variants can be more sensitive to the sgRNA sequence. Screening multiple guides increases the probability of finding one with high on-target activity.
-
-
Optimize sgRNA transcription:
-
Action: If you are transcribing your sgRNA from a U6 promoter, be aware that the addition of an extra 'G' at the 5' end can inhibit the activity of some high-fidelity variants.[27] Consider using a system that ensures precise transcription of the sgRNA.
-
Rationale: Unlike wild-type SpCas9, some high-fidelity versions are less tolerant of a mismatched 5' nucleotide in the sgRNA.[27]
-
-
Consider a different high-fidelity variant:
Experimental Protocols & Methodologies
Protocol: Off-Target Cleavage Detection using GUIDE-seq
Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq) is a sensitive method for identifying off-target cleavage sites in living cells.
Principle: Double-strand breaks (DSBs) created by Cas9 are tagged with a known double-stranded oligodeoxynucleotide (dsODN) that is integrated into the break site by the cell's own DNA repair machinery. These tagged sites are then amplified and identified by next-generation sequencing.
Detailed Methodology:
-
Cell Transfection:
-
Co-transfect the target cells with:
-
Cas9-expressing plasmid.
-
sgRNA-expressing plasmid.
-
A blunt-ended, phosphorothioate-modified dsODN.
-
-
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract high-molecular-weight genomic DNA.
-
DNA Fragmentation: Shear the genomic DNA to an average size of 500 bp using sonication.
-
Library Preparation:
-
Perform end-repair and A-tailing on the fragmented DNA.
-
Ligate a Y-adapter compatible with your sequencing platform.
-
-
First PCR Amplification: Amplify the library using a primer specific to the Y-adapter and a primer specific to the integrated dsODN.
-
Second PCR Amplification: Perform a second round of PCR to add the full sequencing adapters and indexes.
-
Sequencing: Pool the libraries and perform paired-end sequencing on an Illumina platform.
-
Data Analysis: Align the sequencing reads to the reference genome. The integration sites of the dsODN, which correspond to the DSB sites, will be identified by reads that contain both the dsODN sequence and flanking genomic sequence.
Off-Target Detection Methods: A Comparative Overview
Several methods exist for detecting off-target effects, each with its own advantages and limitations. They can be broadly categorized as biased (requiring prediction of off-target sites) and unbiased (genome-wide detection).[28]
Table 2: Comparison of Off-Target Detection Methods
| Method | Type | Principle | Advantages | Limitations |
| Computational Prediction | Biased | Algorithms scan a reference genome for sequences similar to the sgRNA target.[1][28] | Fast, inexpensive, and can be done before the experiment. | Can produce false positives and may miss bona fide off-target sites.[28] |
| Whole Genome Sequencing (WGS) | Unbiased | Compares the entire genome sequence of edited cells to control cells to identify all mutations.[28][29] | Unbiased and comprehensive. | Can be expensive, requires high sequencing depth to detect low-frequency events, and may capture naturally occurring variations.[1][29] |
| GUIDE-seq | Unbiased (in vivo) | Integration of a dsODN tag at DSB sites in living cells.[1] | Highly sensitive for detecting off-target events in a cellular context. | Requires transfection of a dsODN, which may not be suitable for all cell types. |
| Digenome-seq | Unbiased (in vitro) | Cas9/sgRNA is used to digest purified genomic DNA in a test tube, followed by WGS to identify cleavage sites.[1][30] | Highly sensitive and avoids cellular processes like DNA repair. Cost-effective for analyzing multiple gRNAs.[30] | In vitro conditions may not fully reflect in vivo activity, potentially leading to false positives or negatives.[30][31] |
| CIRCLE-seq | Unbiased (in vitro) | Circularized genomic DNA is treated with the Cas9/sgRNA complex, and linearized circles are selectively sequenced.[1][32] | Highly sensitive and can identify off-target sites with very low cleavage frequencies. | As an in vitro method, it may not perfectly represent the in vivo situation.[31] |
| DISCOVER-seq | Unbiased (in vivo) | Uses ChIP-seq to pull down the DNA repair factor MRE11, which is recruited to DSB sites.[29] | Applicable to both in vivo and in vitro samples and identifies sites of DNA repair. | The efficiency can be affected by the transient nature of DSBs.[29] |
Visualizations
Caption: Workflow for minimizing and validating CRISPR-Cas9 off-target effects.
Caption: Decision tree for troubleshooting high off-target effects.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. synthego.com [synthego.com]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 4. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
- 5. mdpi.com [mdpi.com]
- 6. benchling.com [benchling.com]
- 7. synthego.com [synthego.com]
- 8. genscript.com [genscript.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. High-fidelity CRISPR | Harvard Medical School [hms.harvard.edu]
- 15. blog.addgene.org [blog.addgene.org]
- 16. synthego.com [synthego.com]
- 17. Crossing enhanced and high fidelity SpCas9 nucleases to optimize specificity and cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in Improving Gene-Editing Specificity through CRISPR–Cas9 Nuclease Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. idtdna.com [idtdna.com]
- 20. A highly specific SpCas9 variant is identified by in vivo screening in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 21. azolifesciences.com [azolifesciences.com]
- 22. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 23. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. innovativegenomics.org [innovativegenomics.org]
- 25. News: Truncated guide RNAs Protect Off-Target Sites from CRISPR-Cas9 Editing - CRISPR Medicine [crisprmedicinenews.com]
- 26. Cas-Offinder: An Online Tool for sgRNA Off-Target Prediction - CD Genomics [cd-genomics.com]
- 27. Boosting activity of high-fidelity CRISPR/Cas9 variants using a tRNAGln-processing system in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 30. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing - CD Genomics [cd-genomics.com]
- 31. researchgate.net [researchgate.net]
- 32. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
CRISPR Technical Support Center: Troubleshooting Low Editing Efficiency
Welcome to the technical support center for CRISPR-Cas9 gene editing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during CRISPR experiments, with a focus on improving low editing efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low CRISPR editing efficiency?
Low CRISPR editing efficiency can stem from several factors throughout the experimental workflow. The most prevalent issues include:
-
Suboptimal single-guide RNA (sgRNA) design: The sequence and structure of the sgRNA are critical for guiding the Cas9 nuclease to the correct genomic locus.[1][2] Poorly designed sgRNAs can lead to inefficient binding and cleavage.[1]
-
Inefficient delivery of CRISPR components: The method used to deliver Cas9 and sgRNA into the target cells significantly impacts efficiency.[1][3] Transfection efficiency can vary greatly between cell types.[3][4]
-
Cell line-specific characteristics: The chosen cell line's properties, such as transfection susceptibility, growth rate, and DNA repair pathway preferences, can influence editing outcomes.[1][4]
-
Low or variable Cas9 expression: Insufficient or inconsistent levels of the Cas9 nuclease will limit the extent of gene editing.[1][5]
-
Target site accessibility: The chromatin state at the target locus can affect the ability of the CRISPR-Cas9 complex to bind and cleave the DNA.[6][7]
Q2: How can I optimize my sgRNA design for better efficiency?
Optimizing your sgRNA is a crucial first step. Here are key considerations:
-
Use design tools: Employ bioinformatics tools that predict on-target activity and potential off-target effects.[8][9] These tools often score sgRNAs based on various parameters.
-
GC Content: Aim for a GC content between 40-60% in your sgRNA sequence for optimal performance.[5][6]
-
PAM Site: Ensure the presence of a compatible Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9) at the target site.[2]
-
Targeting early exons: For knockout experiments, designing sgRNAs to target early exons is more likely to result in a loss-of-function mutation.[2]
-
Validate multiple sgRNAs: It is highly recommended to test 3-5 different sgRNAs for each target gene to identify the most effective one empirically.[1]
Q3: My knockout efficiency is low. What should I check first?
A logical troubleshooting workflow can help pinpoint the issue.
Caption: A step-by-step workflow for troubleshooting low CRISPR knockout efficiency.
Q4: I'm performing a knock-in experiment, and my Homology-Directed Repair (HDR) efficiency is very low. How can I improve it?
HDR is a less frequent DNA repair pathway compared to Non-Homologous End Joining (NHEJ), making knock-in experiments inherently more challenging.[6][10] Several strategies can be employed to boost HDR rates:
-
Optimize the donor template: The design of the DNA repair template is critical. For small insertions, single-stranded oligodeoxynucleotides (ssODNs) are often used, while larger insertions may require plasmid donors.[11]
-
Synchronize cell cycle: HDR is most active during the S and G2 phases of the cell cycle.[12][13] Synchronizing your cells can significantly increase HDR efficiency.[12]
-
Inhibit NHEJ: Using small molecule inhibitors that target key enzymes in the NHEJ pathway, such as DNA Ligase IV, can shift the balance towards HDR.[14][15]
-
Use high-fidelity Cas9 variants: These engineered versions of Cas9 reduce off-target cleavage and can improve the precision of on-target editing.[13]
-
Deliver components as Ribonucleoprotein (RNP) complexes: Delivering Cas9 protein pre-complexed with sgRNA can enhance editing efficiency and reduce off-target effects compared to plasmid delivery.[13]
Troubleshooting Guides
Guide 1: Suboptimal sgRNA Performance
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Low indel formation (<10%) | Poor sgRNA binding/cleavage activity | 1. Redesign sgRNAs using at least two different design tools.2. Test 3-5 sgRNAs in parallel.3. Ensure the target sequence has a valid PAM site.[2] | Identification of at least one sgRNA with >50% editing efficiency. |
| High off-target editing | sgRNA has homology to other genomic sites | 1. Perform a BLAST search of the sgRNA sequence against the target genome.2. Use high-fidelity Cas9 variants.[13]3. Reduce the concentration of CRISPR components delivered. | Minimized off-target mutations, confirmed by off-target detection assays. |
| No editing observed | sgRNA transcription/stability issues | 1. If using a U6 promoter, avoid sequences with stretches of "T"s which can terminate transcription.[5]2. Use chemically modified synthetic sgRNAs for increased stability.[4] | Successful editing observed with a new or modified sgRNA. |
Guide 2: Inefficient Delivery of CRISPR Components
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Low percentage of edited cells (mosaicism) | Low transfection/transduction efficiency | 1. Include a positive control (e.g., GFP-expressing plasmid) to assess delivery efficiency.2. Optimize the delivery method (e.g., lipid reagent, electroporation parameters).[1]3. For viral delivery, titrate the virus to determine the optimal multiplicity of infection (MOI). | >80% of cells successfully transfected/transduced. |
| High cell toxicity/death | Harsh delivery conditions or high component concentration | 1. Titrate the amount of plasmid DNA, RNP, or viral particles.2. Check the health and confluency of cells before delivery.3. Switch to a less toxic delivery method (e.g., RNP instead of lipid-based plasmid transfection). | Maintained cell viability (>70%) post-delivery with efficient editing. |
| Inconsistent results between experiments | Variable delivery efficiency | 1. Standardize all delivery parameters (cell density, reagent amounts, timing).2. Use a stable Cas9-expressing cell line to reduce the number of components to be delivered.[1] | Reproducible editing efficiencies across replicate experiments. |
Experimental Protocols
Protocol 1: Validation of sgRNA Cleavage Efficiency using T7 Endonuclease I (T7E1) Assay
This protocol outlines a method to quantify the cleavage efficiency of your sgRNA in a pool of edited cells.
-
Genomic DNA Extraction: Isolate genomic DNA from both CRISPR-edited and control (unedited) cells.
-
PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity DNA polymerase. Use primers that generate a PCR product of 400-800 bp.
-
Heteroduplex Formation:
-
Denature the PCR products by heating at 95°C for 5 minutes.
-
Re-anneal by slowly cooling to room temperature. This allows for the formation of heteroduplexes between wild-type and edited DNA strands.
-
-
T7E1 Digestion:
-
Incubate the re-annealed PCR products with T7 Endonuclease I. This enzyme recognizes and cleaves mismatched DNA heteroduplexes.
-
-
Analysis by Gel Electrophoresis:
-
Run the digested products on an agarose gel.
-
The presence of cleaved fragments in the edited sample indicates successful gene editing.
-
-
Quantification:
-
Measure the band intensities of the uncut and cleaved DNA.
-
Calculate the percentage of indels using the following formula: % Indels = 100 * (1 - (1 - (sum of cleaved bands) / (sum of all bands))^0.5)
-
Protocol 2: Optimizing HDR Efficiency by Cell Cycle Synchronization
This protocol uses nocodazole to arrest cells in the G2/M phase, where HDR is more active.[12]
-
Cell Seeding: Plate your target cells at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Nocodazole Treatment: Add nocodazole to the cell culture medium at a final concentration optimized for your cell line (typically 50-200 ng/mL). Incubate for 18-24 hours.
-
Confirmation of Arrest (Optional): Analyze a small sample of cells by flow cytometry for DNA content (using propidium iodide staining) to confirm G2/M arrest.
-
Delivery of CRISPR Components:
-
Release the cells from the nocodazole block by washing them twice with fresh medium.
-
Immediately after release, deliver the Cas9, sgRNA, and HDR donor template using your optimized delivery method (e.g., electroporation of RNP and ssODN).
-
-
Post-Delivery Culture: Culture the cells for 48-72 hours before proceeding with analysis of HDR efficiency (e.g., by PCR, sequencing, or functional assay).
Signaling Pathways and Workflows
DNA Double-Strand Break Repair Pathways
The choice between NHEJ and HDR is a critical determinant of the outcome of a CRISPR experiment.
Caption: Competition between NHEJ and HDR pathways after a Cas9-induced break.
References
- 1. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 2. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 3. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 4. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 5. Frontiers | CRISPR/Cas System and Factors Affecting Its Precision and Efficiency [frontiersin.org]
- 6. Factors affecting the cleavage efficiency of the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the cleavage efficiency of the CRISPR-Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Strategies for Enhancing the Homology-Directed Repair Efficiency of CRISPR-Cas Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing homology-directed repair (HDR) results with CRISPR-Cas9 [labroots.com]
- 12. The road less traveled: strategies to enhance the frequency of homology-directed repair (HDR) for increased efficiency of CRISPR/Cas-mediated transgenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Improve CRISPR HDR Efficiency (Template Design Tips) [synapse.patsnap.com]
- 14. genscript.com [genscript.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing sgRNA Design for Specific Gene Targets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing single-guide RNA (sgRNA) design for CRISPR-based gene editing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for effective sgRNA design?
A1: Successful sgRNA design hinges on maximizing on-target activity while minimizing off-target effects. Key considerations include:
-
On-Target Efficacy: The sgRNA sequence itself, the surrounding DNA context, GC content (ideally 40-80%), and chromatin accessibility all influence how effectively the sgRNA directs Cas9 to the target site.[1][2] Various algorithms can predict on-target activity scores to help select the most potent sgRNAs.[2]
-
Off-Target Effects: The sgRNA should have minimal homology with other genomic sites to prevent unintended edits.[3] Off-target effects can lead to false phenotypes, misinterpretation of gene function, and potentially harmful genomic alterations.[3]
-
PAM Site Availability: The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence recognized by the specific Cas nuclease being used (e.g., 5'-NGG-3' for Streptococcus pyogenes Cas9).[3][4] The PAM sequence is crucial for Cas9 binding but should not be included in the sgRNA sequence itself.[3]
-
Target Location: For gene knockout experiments, it is generally recommended to target early coding exons to increase the probability of generating a loss-of-function mutation.[5] Avoid targeting regions near the N-terminus or C-terminus of the protein-coding sequence, as this may result in truncated but still functional proteins.[1][6]
-
sgRNA Length: For the commonly used SpCas9, the optimal protospacer length is typically 20 nucleotides.[7] Shorter sequences may have reduced on-target efficiency, while longer ones might increase the likelihood of off-target effects.[3]
Q2: How do I choose the best sgRNA design tool?
A2: A multitude of web-based tools are available for sgRNA design, each with its own features and algorithms.[8] When selecting a tool, consider the following:
-
Algorithm and Scoring: Different tools use various algorithms to predict on-target efficiency and off-target potential.[4][9] Some popular scoring methods include Rule Set 2, CRISPRscan, and Cutting Frequency Determination (CFD).[4] Tools like CRISPR-Net are specifically designed to predict off-target scores for sequences with insertions or deletions.[10]
-
Species and Genome: Ensure the tool supports the genome of your target organism. Many tools offer pre-designed guides for common model organisms like humans, mice, and rats.[7]
-
Application-Specific Design: Some tools are tailored for specific applications like CRISPR activation (CRISPRa), interference (CRISPRi), or base editing.[8][11] For example, CRISPR-ERA is designed for gene repression or activation experiments.[8]
-
User Interface and Output: Look for a tool with a user-friendly interface that provides clear, comprehensive results, including predicted on- and off-target scores and potential off-target site locations.[8]
Here is a comparison of some commonly used sgRNA design tools:
| Tool | Key Features | Primary Application |
| CHOPCHOP | Uses empirical data to calculate efficiency scores.[8] Supports a wide range of species. | General gene editing |
| CRISPOR | Compares scores from multiple algorithms. Provides detailed off-target analysis. | General gene editing |
| Synthego Design Tool | Ranks guides based on on-target efficiency and off-target effects.[12] Covers over 120,000 genomes.[12] | Gene knockout |
| Benchling | Integrated platform for sequence analysis and sgRNA design. Supports alternative nucleases.[8] | General gene editing |
| CRISPR-Net | Specialized in predicting off-target scores for sequences with indels and mismatches.[10] | Off-target prediction |
Q3: What are common pitfalls in sgRNA design and how can I avoid them?
A3: Several common mistakes can lead to suboptimal CRISPR experiments.[3] Avoiding these pitfalls is crucial for success:
-
Ignoring Off-Target Predictions: Failing to thoroughly analyze potential off-target sites can lead to unintended and confounding mutations.[3] Always use design tools to predict and minimize off-target effects.
-
Suboptimal GC Content: GC content outside the ideal 40-80% range can disrupt Cas9 binding and activation.[1][3]
-
Targeting Ineffective Regions: For knockouts, targeting the very end of a gene may not result in a complete loss of function.[1] Aim for early exons to maximize the chance of creating a frameshift mutation.[6]
-
Presence of Secondary Structures: Hairpins and other secondary structures within the sgRNA sequence can interfere with its function.[1] Design tools can often predict and help avoid these.
-
Ignoring Genetic Variants: Polymorphisms in the target sequence can create mismatches with the sgRNA, reducing editing efficiency.[1] If possible, check for known SNPs in your target region.
Troubleshooting Guide
Problem 1: Low On-Target Editing Efficiency
If you are observing low or no editing at your target site, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Suboptimal sgRNA Design | Redesign sgRNAs using a different design tool or algorithm. Test multiple sgRNAs (at least 3-4) for each target gene to identify the most effective one. |
| Poor sgRNA Quality | Ensure the purity of your synthesized sgRNA. Impurities from chemical synthesis can inhibit activity.[13][14] Consider using purification methods like HPLC.[15] |
| Inefficient Delivery | Optimize your delivery method (e.g., transfection, electroporation, viral transduction) for your specific cell type.[5] Use a positive control (e.g., a validated sgRNA targeting a housekeeping gene) to confirm delivery efficiency.[5] |
| Cell Line-Specific Factors | Some cell lines are more difficult to edit than others due to factors like active DNA repair mechanisms.[5] If possible, test your sgRNAs in an easily transfectable cell line first. |
| Incorrect Cas9/sgRNA Complex Formation | If using a ribonucleoprotein (RNP) delivery approach, ensure proper complex formation by following the manufacturer's protocol. |
Problem 2: High Off-Target Editing
Unintended edits at non-target sites can compromise your experimental results. Here’s how to address high off-target activity:
| Potential Cause | Troubleshooting Step |
| Poor sgRNA Specificity | Redesign your sgRNA using tools that provide a comprehensive off-target analysis.[16] Choose sgRNAs with the fewest predicted off-target sites, especially those with minimal mismatches. |
| High Cas9 Concentration/Expression | Titrate the amount of Cas9 and sgRNA delivered to the cells to find the lowest concentration that still provides sufficient on-target editing. |
| Prolonged Cas9 Expression | Use of Cas9 RNP complexes, which are degraded more rapidly than plasmid-expressed Cas9, can reduce the window for off-target activity.[5][17] |
| Use of High-Fidelity Cas9 Variants | Consider using engineered, high-fidelity Cas9 variants that have been shown to have reduced off-target activity. |
Experimental Protocols
Protocol 1: In Vitro Validation of sgRNA Cleavage Activity
Before proceeding to cell-based or in vivo experiments, you can validate the cleavage efficiency of your designed sgRNAs in vitro.[18]
Methodology:
-
Target DNA Amplification: Amplify the genomic region containing the sgRNA target site from genomic DNA using PCR.
-
In Vitro Transcription of sgRNA: If not using chemically synthesized sgRNA, transcribe your sgRNA from a DNA template using a T7 RNA polymerase kit.
-
Cleavage Reaction: Set up a reaction containing the purified PCR product, purified Cas9 nuclease, and your sgRNA.
-
Gel Electrophoresis: Run the reaction products on an agarose gel. Cleavage of the PCR product by the Cas9/sgRNA complex will result in two smaller DNA fragments. The intensity of these fragments relative to the uncut fragment indicates the cleavage efficiency.
Protocol 2: T7 Endonuclease I (T7E1) Assay for Detecting On-Target Editing in Cells
The T7E1 assay is a common method to detect insertions and deletions (indels) created by CRISPR-Cas9 editing in a pool of cells.
Methodology:
-
Genomic DNA Extraction: Transfect your target cells with Cas9 and the sgRNA. After 48-72 hours, harvest the cells and extract genomic DNA.
-
PCR Amplification: Amplify the target genomic region from the extracted DNA.
-
Heteroduplex Formation: Denature and then re-anneal the PCR products. This will result in the formation of heteroduplexes between wild-type and edited DNA strands at the site of the indel.
-
T7E1 Digestion: Treat the re-annealed PCR products with T7 Endonuclease I, which recognizes and cleaves mismatched DNA.
-
Gel Electrophoresis: Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates successful genome editing. The percentage of editing can be estimated by the intensity of the cleaved bands relative to the parental band.
Visualizing Workflows
sgRNA Design and Validation Workflow
Caption: A workflow for designing and validating sgRNAs.
Troubleshooting Logic for Low Editing Efficiency
Caption: A decision tree for troubleshooting low editing efficiency.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. Designing Guide RNAs [takarabio.com]
- 9. biorxiv.org [biorxiv.org]
- 10. CRISPR-Net: An sgRNA Off-Target Scoring Tool - CD Genomics [cd-genomics.com]
- 11. synthego.com [synthego.com]
- 12. synthego.com [synthego.com]
- 13. editasmedicine.com [editasmedicine.com]
- 14. genscript.com [genscript.com]
- 15. synthego.com [synthego.com]
- 16. abyntek.com [abyntek.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. CRISPR Guide RNA Validation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
common mistakes to avoid in CRISPR experiments
Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their CRISPR experiments.
Phase 1: Experiment Design & Preparation
This section addresses common questions and pitfalls related to the initial design and setup of a CRISPR experiment, from guide RNA selection to choosing the right controls.
Frequently Asked Questions (FAQs)
Q1: How do I design a high-quality single guide RNA (sgRNA)?
A successful CRISPR experiment starts with a well-designed sgRNA. Key considerations include:
-
Target Selection: Target an essential exon, preferably in the 5' region of the gene, to maximize the chance of creating a non-functional protein.[1] Avoid targeting the extreme N- or C-terminus to prevent the use of alternative start codons or the creation of truncated but still functional proteins.[1]
-
PAM Site: Ensure your target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM) specific to your chosen Cas nuclease (e.g., NGG for S. pyogenes Cas9).[2] The PAM sequence itself should not be included in the sgRNA sequence.[3]
-
Specificity: Use online design tools (e.g., CRISPOR, Cas-OFFinder) to check for potential off-target sites.[4] The 12-nucleotide "seed" region of the sgRNA, proximal to the PAM, is most critical for target specificity.[5]
-
GC Content: Aim for a GC content between 40-60% for your sgRNA sequence, as very high or low GC content can reduce cleavage efficiency.[6]
-
Transcript Variants and SNPs: Design your gRNA to target all relevant transcript isoforms and check for any single nucleotide polymorphisms (SNPs) in your cell line that could affect targeting.[7]
Q2: What are the essential controls for a CRISPR experiment?
Proper controls are critical for interpreting your results accurately. Key controls include:
-
Positive Control: A validated gRNA known to have high editing efficiency in your cell type or against a well-characterized gene (e.g., HPRT, AAVS1).[8][9] This confirms that the experimental components (Cas9, delivery method) are working correctly.
-
Negative Controls: These help distinguish specific effects from non-specific or procedural artifacts.[9]
-
Non-Targeting Control (NTC) gRNA: A scramble sequence that does not target any known sequence in the genome. This accounts for effects of the delivery and CRISPR components themselves.[8]
-
Mock Transfection: Cells that go through the transfection process without the CRISPR components. This controls for any effects of the delivery method alone.[8]
-
Cas9 Only/gRNA Only: These controls ensure that neither component alone causes the observed phenotype.[8]
-
Q3: My target gene may be essential for cell viability. What should I consider?
Editing essential genes can lead to cell death, making it impossible to isolate knockout clones.[7] If you suspect your gene is essential:
-
You may observe lower editing efficiency or only heterozygous mutations.[7]
-
Consider using a less permanent strategy like CRISPR interference (CRISPRi) for gene knockdown instead of a complete knockout.
-
Be prepared to screen a larger number of clones to find viable edited cells.[7]
Phase 2: Execution - Delivery & Editing
This phase covers the practical steps of getting CRISPR components into cells and the common issues that can arise during this process.
Frequently Asked Questions (FAQs)
Q1: Which delivery method is best for my experiment?
The choice of delivery method depends on cell type, experimental goals (transient vs. stable expression), and desired efficiency.[10] The three main formats for delivering CRISPR components are plasmid DNA, mRNA, and Ribonucleoprotein (RNP) complexes.
-
Plasmid DNA: Can be used for transient or stable expression. However, prolonged expression of Cas9 can increase off-target effects.[4]
-
mRNA: Transient expression format that avoids the risk of genomic integration.
-
RNP Complexes (Cas9 protein + gRNA): Delivered as a pre-formed complex. This is the most transient method, as the protein and RNA are degraded by the cell within 24-48 hours, which significantly reduces off-target effects.[11][12]
Data Presentation: Comparison of Common CRISPR Delivery Methods
| Delivery Method | Format | Typical Efficiency | Pros | Cons |
| Lipofection | Plasmid, RNA, RNP | Low to High (cell type dependent) | Simple, widely available, suitable for high-throughput screens. | Can be toxic to some cells, efficiency is highly variable between cell types.[10] |
| Electroporation | Plasmid, RNA, RNP | Moderate to High | Highly efficient for a wide range of cells, including difficult-to-transfect and primary cells.[10] | Can cause significant cell death, requires specialized equipment, optimization needed for each cell type.[13] |
| Viral (Lentivirus, AAV) | Plasmid (encodes Cas9/gRNA) | High | Efficiently transduces a broad range of dividing and non-dividing cells, suitable for in vivo studies and stable expression. | Risk of immunogenicity and insertional mutagenesis, more complex and time-consuming to produce.[13] |
Q2: I'm observing high levels of cell death after transfection/electroporation. What's wrong?
High cell toxicity is a common issue and can be caused by several factors:[10]
-
Component Concentration: High concentrations of Cas9 and gRNA can be toxic. Perform a dose-response experiment to find the optimal concentration that balances editing efficiency with cell viability.[10][14]
-
Delivery Reagent Toxicity: Some lipofection reagents can be inherently toxic. Optimize the amount of reagent used, or test different reagents.
-
Electroporation Conditions: Harsh electroporation settings (high voltage, long pulse duration) can lead to excessive cell death. Optimize these parameters for your specific cell type.
-
Essential Gene Targeting: As mentioned in Phase 1, targeting a gene essential for survival will result in cell death.[7]
Q3: What is mosaicism and how can I deal with it?
Mosaicism refers to a mixed population of cells with different editing outcomes (unedited, heterozygous, homozygous, different indels).[10] This is a common outcome. To manage it:
-
Single-Cell Cloning: The most robust method is to isolate and expand individual cells into clonal populations. This allows you to screen for clones with the desired homozygous edit.[10]
-
Optimize Delivery Timing: Synchronizing the cell cycle can sometimes lead to more uniform editing outcomes.[10]
-
Enrichment Strategies: If your edit results in a selectable marker (e.g., fluorescence), you can use FACS to enrich for the edited population.[7]
Phase 3: Analysis & Troubleshooting
After the editing process, the crucial next step is to verify the outcome and troubleshoot any unexpected results.
Mandatory Visualization: Experimental Workflows & Logical Relationships
Caption: A typical workflow for a CRISPR-Cas9 gene editing experiment.
Frequently Asked Questions (FAQs)
Q1: How can I confirm my CRISPR edit was successful?
You must validate edits at the genomic level. Common methods include:
-
Mismatch Cleavage Assays (e.g., T7E1): A quick, gel-based method to detect the presence of insertions or deletions (indels) in a pooled cell population. It provides a semi-quantitative estimate of editing efficiency.[6]
-
Sanger Sequencing: Sequencing the target locus from a clonal population confirms the exact sequence of the edit. For pooled populations, tools like TIDE (Tracking of Indels by Decomposition) can analyze Sanger traces to estimate indel frequencies.[15]
-
Next-Generation Sequencing (NGS): Provides the most comprehensive analysis, quantifying the frequency of all different indels in a pooled population and allowing for simultaneous off-target analysis.[15]
Q2: My editing efficiency is very low. What can I do to troubleshoot?
Low editing efficiency is a frequent problem with multiple potential causes.[16] Refer to the troubleshooting decision tree below.
Caption: A decision tree for troubleshooting low CRISPR editing efficiency.
Q3: What are off-target effects and how can I minimize them?
Off-target effects are unintended edits at genomic sites that are similar in sequence to your target site.[17] These are a major concern, especially for therapeutic applications.[11]
Caption: Conceptual diagram of on-target vs. potential off-target binding.
Strategies to minimize off-targets include:
-
Careful gRNA Design: Use bioinformatics tools to select gRNAs with the fewest potential off-target sites.[18]
-
Use High-Fidelity Cas9 Variants: Engineered Cas9 proteins (e.g., eSpCas9, SpCas9-HF1, HypaCas9) have been developed that show significantly reduced off-target activity compared to wild-type Cas9.[11][16][19]
-
Limit Cas9 Exposure Time: Using the RNP delivery format ensures that the Cas9 nuclease is cleared from the cell quickly, reducing the time it has to act on off-target sites.[11]
-
Reduce Component Concentration: Use the lowest effective concentration of Cas9 and gRNA.[10]
Data Presentation: Performance of High-Fidelity SpCas9 Variants
| Cas9 Variant | Key Mutations | On-Target Efficiency (Relative to WT) | Off-Target Reduction | Reference |
| Wild-Type (WT) SpCas9 | N/A | 100% | Baseline | N/A |
| eSpCas9(1.1) | K810A, K1003A, R1060A | Often comparable to WT, but can be guide-dependent | High | [16] |
| SpCas9-HF1 | N497A, R661A, Q695A, Q926A | High on-target activity (>70% of WT) for most gRNAs | High | [20] |
| HypaCas9 | N692A, M694A, Q695A, H698A | Comparable to WT | Very High | [16][19] |
| evoCas9 | Multiple mutations from directed evolution | Can be lower than WT, especially with non-G starting gRNAs | High | [21] |
Note: Performance is highly dependent on the specific gRNA sequence and genomic locus.
Experimental Protocols
Protocol: T7 Endonuclease I (T7E1) Assay for Editing Validation
This protocol provides a method for detecting CRISPR-induced indels in a pool of cells.
1. Genomic DNA Extraction & PCR Amplification
-
Extract genomic DNA from both your edited and unedited (control) cell populations.
-
Design PCR primers flanking the CRISPR target site. The amplicon should be 400-1000 bp.[22] Position primers so the cut site is off-center to produce two easily distinguishable fragments upon cleavage.[23]
-
Amplify the target region using a high-fidelity polymerase. Use ~100 ng of genomic DNA as a template for a 50 µL PCR reaction.[24]
-
Run a small amount of the PCR product on an agarose gel to confirm successful amplification of a single, clean band of the expected size.
-
Purify the remaining PCR product.
2. Heteroduplex Formation
-
In a PCR tube, mix approximately 200 ng of the purified PCR product with 2 µL of 10X reaction buffer (e.g., NEBuffer 2) and nuclease-free water to a final volume of 19 µL.[23]
-
Place the tube in a thermocycler and run the following program to denature and re-anneal the DNA strands, forming heteroduplexes where mismatches occur:
-
95°C for 5 minutes
-
Ramp down from 95°C to 85°C at -2°C/second
-
Ramp down from 85°C to 25°C at -0.1°C/second[22]
-
Hold at 4°C
-
3. T7E1 Digestion
-
To the 19 µL of annealed DNA, add 1 µL of T7 Endonuclease I enzyme.
-
Incubate the reaction at 37°C for 15-20 minutes.[22] Over-incubation can lead to non-specific degradation.
-
Stop the reaction by adding 1.5 µL of 0.25 M EDTA.[24]
4. Gel Electrophoresis
-
Run the entire digested sample on a 2-2.5% agarose gel.[22]
-
Include a lane with undigested PCR product as a negative control.
-
Interpretation: If indels are present, the T7E1 will have cleaved the mismatched heteroduplexes, resulting in two smaller DNA fragments in addition to the full-length parental band. The intensity of the cleavage bands relative to the parental band can be used to estimate the percentage of editing.
Protocol: GUIDE-seq for Genome-wide Off-Target Analysis
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) is a method for identifying off-target cleavage sites in living cells.
1. Preparation and Transfection
-
Cells are co-transfected with the CRISPR components (Cas9 and gRNA) and a short, blunt-ended double-stranded oligodeoxynucleotide (dsODN) tag.[25]
-
This dsODN tag gets integrated into the DNA at the sites of double-strand breaks (DSBs) created by the Cas9 nuclease.[26]
2. Genomic DNA Isolation and Library Preparation
-
After 48-72 hours, harvest the cells and isolate high-quality genomic DNA.
-
Shear the genomic DNA to an average size of ~500 bp.
-
Perform end-repair, A-tailing, and ligate adapters containing unique molecular identifiers (UMIs).
-
Enrich for the tag-containing genomic fragments using two rounds of nested PCR with primers that are complementary to the integrated dsODN tag.[25]
3. Sequencing and Analysis
-
Sequence the prepared library on an Illumina platform.
-
The resulting sequencing reads are mapped back to the reference genome.
-
Bioinformatic pipelines are used to identify genomic locations where the dsODN tag has been integrated. These locations represent both on-target and off-target cleavage sites.[1] The number of reads at each site corresponds to the cleavage frequency.
References
- 1. GUIDEseq: a bioconductor package to analyze GUIDE-Seq datasets for CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips, Tricks, and Potential Pitfalls of CRISPR Genome Editing in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR - what can go wrong and how to deal with it | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 5. go.zageno.com [go.zageno.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 8. synthego.com [synthego.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 11. Evaluation and Reduction of CRISPR Off-Target Cleavage Events - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synthego.com [synthego.com]
- 14. idtdna.com [idtdna.com]
- 15. synthego.com [synthego.com]
- 16. Quantitative assessment of engineered Cas9 variants for target specificity enhancement by single-molecule reaction pathway analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. innovativegenomics.org [innovativegenomics.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Questions and Answers about CRISPR | Broad Institute [broadinstitute.org]
- 21. Benchmarking of SpCas9 variants enables deeper base editor screens of BRCA1 and BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnabio.com [pnabio.com]
- 23. genemedi.net [genemedi.net]
- 24. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 25. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
- 26. GUIDE-Seq [illumina.com]
Technical Support Center: Enhancing Homology-Directed Repair (HDR) Efficiency Post-Cas9 Cleavage
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving homology-directed repair (HDR) efficiency following Cas9-induced double-strand breaks (DSBs).
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving high HDR efficiency in CRISPR-Cas9 experiments?
A1: The principal challenge is the cellular competition between two major DNA repair pathways: the high-fidelity Homology-Directed Repair (HDR) and the more rapid but error-prone Non-Homologous End Joining (NHEJ).[1] In the majority of cell types, NHEJ is the predominant mechanism for repairing DSBs induced by Cas9. HDR is a more intricate process that is primarily active during the S and G2 phases of the cell cycle, when a sister chromatid is available to serve as a repair template.
Q2: How does the delivery method of CRISPR-Cas9 components affect HDR rates?
A2: The method of delivering Cas9 and the single guide RNA (sgRNA) can substantially impact HDR efficiency. The use of pre-assembled Cas9 ribonucleoproteins (RNPs) is often recommended over plasmid-based expression systems. RNPs are active immediately upon delivery and are cleared from the cell relatively quickly, which can minimize off-target effects and decrease the likelihood of the Cas9 nuclease re-cutting the target site after a successful HDR event. In contrast, plasmid-based systems can lead to prolonged expression of Cas9, thereby increasing the probability of indel mutations at the repaired locus through NHEJ.
Q3: What are the critical factors to consider when designing a donor template for optimal HDR?
A3: The design of the donor template is paramount for successful HDR. Key considerations include:
-
Homology Arm Length: For plasmid donors, homology arms of 500 to 1000 base pairs on each side of the intended edit are generally recommended. For smaller edits using single-stranded oligodeoxynucleotides (ssODNs), homology arms of 30 to 50 nucleotides are often optimal.[2]
-
Asymmetric Homology Arms: The use of asymmetric homology arms in ssODN templates, with a longer arm on the PAM-proximal side of the break, has been shown to enhance HDR efficiency.
-
Silent Mutations: Introducing silent mutations within the protospacer adjacent motif (PAM) sequence or the sgRNA binding site in the donor template is crucial to prevent the Cas9 nuclease from re-cutting the genomic locus after the desired edit has been incorporated.
-
Chemical Modifications: For ssODN donors, incorporating chemical modifications such as phosphorothioate bonds at the 5' and 3' ends can increase their stability by providing resistance to exonucleases, which can lead to a more than two-fold improvement in knock-in efficiency.[2]
Troubleshooting & Optimization Guide
Problem 1: Low or undetectable HDR efficiency.
This is a common issue that can be addressed by a multi-pronged approach.
-
Sub-optimal sgRNA Activity: It is essential to use a highly active sgRNA. If you have not already done so, validate the cleavage efficiency of your sgRNA. If the efficiency is low, it is advisable to test several sgRNAs targeting your region of interest.
-
Cell Cycle State: Since HDR is most active during the S and G2 phases of the cell cycle, a significant portion of your cell population may be in the G1 phase at the time of transfection. Consider synchronizing your cells in the S/G2 phase to enhance HDR. (See Experimental Protocol 1).
-
Inefficient Delivery of Components: The delivery of Cas9, sgRNA, and the donor template into the cells is a critical step. Optimize your transfection or electroporation protocol for your specific cell type. The use of Cas9 RNPs delivered via electroporation is often a highly efficient method. (See Experimental Protocol 2).
Problem 2: High frequency of indels at the target locus instead of the desired HDR-mediated edit.
This indicates that the NHEJ pathway is outcompeting the HDR pathway.
-
Inhibit the NHEJ Pathway: You can shift the balance towards HDR by using small molecule inhibitors that target key proteins in the NHEJ pathway. For instance, SCR7 is an inhibitor of DNA Ligase IV, a crucial enzyme for NHEJ. (See Experimental Protocol 3). Alternatively, shRNA or siRNA can be used to knockdown key NHEJ factors like Ku70 or Ku80.
-
Enhance the HDR Pathway: You can promote the HDR pathway by overexpressing key HDR proteins such as RAD51. Small molecules like RS-1, which stabilizes the association of RAD51 with DNA, can also be employed to boost HDR. (See Experimental Protocol 4).
Problem 3: Cas9 re-cutting of the successfully edited allele.
This is a frequent problem where the Cas9 nuclease continues to cleave the target locus even after the HDR event has occurred because the original sgRNA target site and PAM sequence are still present.
-
Incorporate Blocking Mutations: As mentioned in the FAQs, the most effective solution is to introduce silent mutations in the PAM sequence or the sgRNA seed region of your donor template. This will prevent the Cas9 from recognizing and cutting the locus after the edit has been incorporated.
Summary of Quantitative Data on HDR Enhancement Strategies
| Strategy | Method | Fold Increase in HDR Efficiency | Cell Type(s) | Reference(s) |
| NHEJ Inhibition | SCR7 (Ligase IV inhibitor) | Up to 19-fold | Mammalian cell lines, mice | [3] |
| shRNA against Ku70, Ku80, Ligase IV | 2 to 5-fold | HEK293 cells | [4] | |
| NU7441 (DNA-PKcs inhibitor) | Varies by cell type | Various | [4] | |
| Cell Cycle Synchronization | Nocodazole | 3 to 6-fold | HEK293T cells | [1][5] |
| ABT-751 | 3 to 6-fold | Various | [5] | |
| Nocodazole | 2.8-fold | Porcine fetal fibroblasts | [6] | |
| HDR Pathway Activation | RS-1 (RAD51 activator) | 3 to 6-fold | HEK-293A, U2OS cells | [1] |
| RAD51 Overexpression | Varies | Various | [1] | |
| Donor Template Optimization | Asymmetric ssODN | Modest to significant improvement | Various | [2] |
| Phosphorothioate modifications (ssODN) | > 2-fold | Various | [2] | |
| Modified Cas9 | Cas9-CtIP fusion | 2-fold or greater | Human cell lines, iPSCs, rat zygotes | [7] |
Experimental Protocols
Protocol 1: Cell Cycle Synchronization with Nocodazole
This protocol describes the synchronization of cells in the G2/M phase of the cell cycle to enhance HDR efficiency.
Materials:
-
Nocodazole stock solution (e.g., 10 mg/mL in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells for CRISPR experiment
Procedure:
-
Nocodazole Treatment: Add nocodazole to the cell culture medium to a final concentration that is optimal for your cell type (typically in the range of 50-200 ng/mL).[6]
-
Incubation: Incubate the cells with nocodazole for 12-18 hours. This will arrest the majority of the cells in the G2/M phase.
-
Transfection/Electroporation: Following the incubation period, proceed with your established protocol for transfecting or electroporating the CRISPR-Cas9 components and the HDR donor template.
-
Release from Arrest (Optional but Recommended): After transfection, wash the cells twice with pre-warmed PBS to remove the nocodazole. Add fresh, pre-warmed complete culture medium. This allows the cells to proceed through the cell cycle.
-
Analysis: Harvest the cells for analysis of HDR efficiency 48-72 hours post-transfection.
Protocol 2: Electroporation of Cas9 RNP and Donor DNA
This protocol provides a general guideline for the delivery of Cas9 RNPs and a donor template via electroporation. Note that conditions need to be optimized for each cell type.
Materials:
-
Purified Cas9-NLS protein
-
Synthetic sgRNA
-
ssODN or plasmid donor template
-
Electroporation buffer specific to your cell type
-
Electroporator and compatible cuvettes
-
Complete cell culture medium
Procedure:
-
RNP Complex Formation:
-
In a sterile microcentrifuge tube, mix the sgRNA and Cas9 protein in a suitable buffer (e.g., PBS). A common molar ratio is 1.2:1 (sgRNA:Cas9).
-
Incubate the mixture at room temperature for 10-20 minutes to allow the RNP complex to form.
-
-
Cell Preparation:
-
Harvest your cells and wash them with sterile PBS.
-
Resuspend the cells in the appropriate electroporation buffer at the desired concentration.
-
-
Electroporation:
-
Add the pre-formed RNP complexes to the cell suspension. If you are using a donor template for HDR, it can be added at this stage.
-
Gently mix and transfer the cell/RNP mixture to an electroporation cuvette.
-
Electroporate the cells using a pre-optimized program for your cell type.
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete growth medium.
-
Incubate the cells under standard conditions for 48-72 hours before analysis.
-
Protocol 3: Using the NHEJ Inhibitor SCR7 to Enhance HDR
This protocol outlines the use of SCR7, a DNA Ligase IV inhibitor, to suppress NHEJ and promote HDR.
Materials:
-
SCR7 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Cells for CRISPR experiment
Procedure:
-
Prepare SCR7 Working Solution: Dilute the SCR7 stock solution in complete culture medium to the desired final concentration. A concentration of 1 µM is a good starting point, but the optimal concentration should be determined empirically for your cell type as SCR7 can be toxic at higher concentrations.
-
SCR7 Treatment: Perform your standard transfection or electroporation to deliver the Cas9, sgRNA, and donor template. Immediately after transfection, add the SCR7-containing medium to the cells.
-
Incubation: Incubate the cells with SCR7 for 24 hours.
-
Medium Change: After 24 hours, remove the SCR7-containing medium and replace it with fresh, complete culture medium.
-
Analysis: Continue to culture the cells for another 24-48 hours before harvesting for analysis of HDR efficiency.
Protocol 4: Enhancing HDR by Overexpression of RAD51
This protocol describes a method to increase HDR efficiency by transiently overexpressing the key homologous recombination protein, RAD51.
Materials:
-
An expression plasmid encoding human RAD51
-
Transfection reagent suitable for your cell type
-
Complete cell culture medium
-
Cells for CRISPR experiment
Procedure:
-
Co-transfection:
-
Prepare a mixture of your CRISPR-Cas9 components (plasmid or RNP), your HDR donor template, and the RAD51 expression plasmid.
-
The ratio of the plasmids should be optimized, but a good starting point is a 1:1 ratio of the Cas9 plasmid to the RAD51 plasmid.
-
-
Transfection: Transfect your cells with the mixture of plasmids and donor template using your optimized transfection protocol.
-
Incubation: Incubate the cells under standard conditions. The transient overexpression of RAD51 will increase the cellular capacity for homologous recombination.
-
Analysis: Harvest the cells 48-72 hours post-transfection to analyze the efficiency of HDR.
Visualizations
Caption: Competition between NHEJ and HDR pathways for DSB repair.
Caption: A logical workflow for troubleshooting and improving HDR efficiency.
Caption: Key factors influencing the enhancement of HDR efficiency.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. 3 quick tips to design your HDR donor oligo for maximum efficiency [horizondiscovery.com]
- 3. Optimized design parameters for CRISPR/Cas HDR [lubio.ch]
- 4. Electroporation-Based CRISPR/Cas9 Gene Editing Using Cas9 Protein and Chemically Modified sgRNAs | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Cas9 RNP electroporation (suspension and adherent cells) [protocols.io]
Validation & Comparative
A Researcher's Guide to Validating CRISPR-Cas9 Editing Efficiency: A Comparative Analysis
For researchers, scientists, and drug development professionals embarking on CRISPR-Cas9 gene editing, the accurate validation of editing efficiency is a critical step. This guide provides a comprehensive comparison of the most widely used methods for quantifying on-target mutations, complete with detailed experimental protocols and performance data to inform your selection.
The advent of CRISPR-Cas9 has revolutionized the field of genome engineering, offering a powerful tool for targeted genetic modifications. However, the efficiency of these edits can vary significantly depending on the experimental conditions, cell type, and target locus. Therefore, robust and reliable validation methods are paramount to ensure the success and reproducibility of any CRISPR-based study. This guide delves into the principles, protocols, and comparative performance of four leading validation techniques: the Mismatch Cleavage Assay (T7E1), Sanger Sequencing with computational analysis (TIDE/ICE), Droplet Digital PCR (ddPCR), and Next-Generation Sequencing (NGS).
Comparative Analysis of Validation Methods
Choosing the appropriate validation method depends on various factors, including the desired sensitivity, throughput, cost, and the specific type of genetic modification being assessed. The following table summarizes the key performance characteristics of the four methods discussed in this guide.
| Method | Principle | Detectable Edits | Sensitivity | Throughput | Cost per Sample | Key Advantages | Key Limitations |
| Mismatch Cleavage (T7E1) Assay | Enzymatic cleavage of heteroduplex DNA formed between wild-type and edited DNA strands. | Insertions/Deletions (Indels) | Low (~1-5%) | Low to Medium | Low | Simple, rapid, and cost-effective for initial screening. | Semi-quantitative, may not detect all indel types, and can be unreliable for high editing efficiencies.[1][2] |
| Sanger Sequencing + TIDE/ICE | Sanger sequencing of a PCR-amplified target region followed by computational decomposition of the sequence trace to identify and quantify indels. | Indels | Medium (~1-5%) | Medium | Low to Medium | Provides sequence-level information, quantitative, and relatively inexpensive.[3][4][5] | Accuracy depends on sequencing quality, less sensitive for detecting rare variants, and may struggle with complex edits.[3] |
| Droplet Digital PCR (ddPCR) | Partitioning of a sample into thousands of droplets for individual PCR reactions, allowing for absolute quantification of target DNA molecules. | Indels, specific point mutations, and HDR events. | High (as low as 0.05-0.1%)[6] | Medium to High | Medium | Highly sensitive and precise for quantifying rare events, provides absolute quantification without a standard curve.[6][7][8] | Requires specialized equipment, and assay design can be complex for detecting a wide range of indels. |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of amplicons covering the target region, providing a comprehensive view of all editing outcomes. | All types of edits (indels, point mutations, large deletions, etc.) | Very High (<0.1%) | High | High | The "gold standard" for its high sensitivity, accuracy, and ability to identify a wide spectrum of on- and off-target edits.[4][9][10] | Higher cost, more complex workflow, and requires bioinformatics expertise for data analysis.[4][6] |
Experimental Workflows and Signaling Pathways
To visualize the overall process of CRISPR-Cas9 editing and subsequent validation, the following diagram illustrates the key steps from gRNA design to the analysis of editing efficiency.
Caption: General workflow for CRISPR-Cas9 gene editing and subsequent validation.
The decision-making process for selecting a validation method can be visualized as a logical flow based on experimental needs.
Caption: Decision tree for selecting a CRISPR validation method.
Detailed Experimental Protocols
Mismatch Cleavage (T7E1) Assay
This method relies on the T7 Endonuclease I (T7E1) enzyme, which recognizes and cleaves mismatched DNA heteroduplexes.
-
Genomic DNA Extraction: Isolate genomic DNA from both edited and control (unedited) cell populations.
-
PCR Amplification: Amplify the target genomic region (typically 500-1000 bp) using high-fidelity DNA polymerase.
-
Heteroduplex Formation:
-
Mix PCR products from the edited and control samples (if analyzing a clonal population, mix with wild-type PCR product).
-
Denature the PCR products at 95°C for 5 minutes.
-
Re-anneal by slowly cooling to room temperature to allow the formation of heteroduplexes.
-
-
T7E1 Digestion:
-
Incubate the re-annealed PCR products with T7E1 enzyme at 37°C for 15-20 minutes.
-
-
Gel Electrophoresis: Analyze the digested products on a 2% agarose gel. The presence of cleaved fragments indicates the presence of indels.
-
Quantification (Semi-quantitative): Densitometry can be used to estimate the percentage of cleaved DNA, which correlates with editing efficiency.
Sanger Sequencing with TIDE/ICE Analysis
This approach utilizes the well-established Sanger sequencing method coupled with user-friendly web-based tools for quantitative analysis.[11][12][13]
-
Genomic DNA Extraction and PCR Amplification: Follow the same steps as for the T7E1 assay.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products from both edited and control samples for Sanger sequencing.
-
Data Analysis using TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits):
-
Upload the .ab1 sequence files for both the edited and control samples to the TIDE or ICE web tool.[5][11][14]
-
Enter the guide RNA sequence used for editing.
-
The software will align the sequences, decompose the mixed trace from the edited sample, and provide a quantitative analysis of the indel spectrum and overall editing efficiency.[4][11]
-
Droplet Digital PCR (ddPCR)
ddPCR provides highly sensitive and absolute quantification of editing events by partitioning the sample into thousands of droplets.[15]
-
Assay Design: Design primer-probe sets that can distinguish between the wild-type allele and the edited allele(s). For indel detection, a "drop-off" assay can be designed where the probe spans the cleavage site.
-
Genomic DNA Extraction and Restriction Digest: Isolate genomic DNA and perform a restriction digest to facilitate droplet partitioning.
-
ddPCR Reaction Setup: Prepare the ddPCR reaction mix containing genomic DNA, primers, probes, and ddPCR supermix.
-
Droplet Generation: Use a droplet generator to partition the reaction mix into approximately 20,000 droplets.
-
PCR Amplification: Perform PCR on the droplets in a thermal cycler.
-
Droplet Reading and Analysis: A droplet reader will count the number of positive (fluorescent) and negative droplets for each probe. The software then calculates the absolute concentration of wild-type and edited alleles, providing a precise measure of editing efficiency.[8]
Next-Generation Sequencing (NGS) of Amplicons
NGS is the most comprehensive method, providing detailed information on all types of edits at the target locus.[16][17]
-
PCR Amplification (Two-Step):
-
Library Purification and Quantification: Purify the PCR products and quantify the final library concentration.
-
Sequencing: Pool the indexed libraries and sequence them on an Illumina platform (e.g., MiSeq).
-
Data Analysis:
-
Demultiplex the sequencing reads based on the indices.
-
Align the reads to the reference sequence.
-
Use bioinformatics tools (e.g., CRISPResso) to identify and quantify the frequency of different indels and other mutations.
-
Conclusion
The validation of CRISPR-Cas9 editing efficiency is a multi-faceted process with several reliable methods at the researcher's disposal. The choice of method should be guided by the specific experimental goals, required sensitivity, and available resources. For rapid and cost-effective initial screening, the T7E1 assay is a suitable option. Sanger sequencing with TIDE or ICE analysis offers a more quantitative and informative approach at a moderate cost. For experiments demanding high sensitivity in detecting rare editing events, ddPCR is the method of choice. Finally, for a comprehensive and in-depth analysis of all on-target and potential off-target mutations, NGS remains the gold standard. By understanding the principles and protocols of these methods, researchers can confidently and accurately validate their CRISPR-Cas9 experiments, paving the way for groundbreaking discoveries in genetics and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. A Survey of Validation Strategies for CRISPR-Cas9 Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthego.com [synthego.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. selectscience.net [selectscience.net]
- 7. A Digital PCR-Based Method for Efficient and Highly Specific Screening of Genome Edited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. salk.edu [salk.edu]
- 9. idtdna.com [idtdna.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.addgene.org [blog.addgene.org]
- 12. TIDE [tide.nki.nl]
- 13. editco.bio [editco.bio]
- 14. synthego.com [synthego.com]
- 15. reprocell.com [reprocell.com]
- 16. paragongenomics.com [paragongenomics.com]
- 17. paragongenomics.com [paragongenomics.com]
- 18. Next Generation Sequencing Validating Your CRISPR/Cas9 Edit - CD Genomics [cd-genomics.com]
Decoding CRISPR: A Guide to Validating Genome Edits with Sanger Sequencing and its Alternatives
For researchers, scientists, and drug development professionals at the forefront of genomic research, the precise validation of CRISPR-induced mutations is a critical checkpoint. While Sanger sequencing has long been the gold standard for its accuracy and reliability, a suite of alternative methods now offers compelling advantages in specific experimental contexts. This guide provides an objective comparison of Sanger sequencing with next-generation sequencing (NGS), Tracking of Indels by DEcomposition (TIDE), and Inference of CRISPR Edits (ICE) to inform the selection of the most appropriate validation strategy.
The advent of CRISPR-Cas9 technology has revolutionized genome editing, offering unprecedented ease and efficiency in modifying target DNA sequences.[1][2] The process typically involves the creation of a double-strand break (DSB) at a specific genomic locus, which is then repaired by one of two major cellular pathways: the error-prone non-homologous end joining (NHEJ) pathway, often resulting in insertions or deletions (indels), or the homology-directed repair (HDR) pathway, which can be used to introduce specific nucleotide changes.[2] Following the editing process, rigorous validation is essential to confirm the presence and nature of the desired mutations.[2][3]
The Enduring Standard: Sanger Sequencing
Sanger sequencing remains a cornerstone of molecular biology for its high accuracy in determining the precise nucleotide sequence of a DNA fragment.[1][4] It is particularly well-suited for verifying edits in clonal populations of cells, where a single, homogenous sequence is expected.[2] However, when analyzing a mixed population of cells, as is common after a CRISPR experiment, the overlapping sequence traces from different alleles can make it difficult to deconvolute the various mutations present.[2][5]
High-Throughput Powerhouse: Next-Generation Sequencing (NGS)
Next-Generation Sequencing (NGS) has emerged as a powerful alternative, capable of sequencing millions of DNA fragments in parallel.[4][6][7] This high-throughput capacity makes it ideal for detecting a wide range of mutations, including rare variants, and for assessing off-target effects across the genome.[4][8] While NGS offers unparalleled sensitivity and discovery power, it comes with a higher cost per sample and a more complex workflow and data analysis process compared to Sanger sequencing.[4][6][9]
Cost-Effective Analysis of Mixed Populations: TIDE and ICE
To bridge the gap between the simplicity of Sanger sequencing and the high-throughput capabilities of NGS, several software tools have been developed to analyze Sanger sequencing data from mixed cell populations.
Tracking of Indels by DEcomposition (TIDE) is a web-based tool that analyzes Sanger sequencing traces from a control and an edited sample to identify and quantify the spectrum of indels present.[10][11][12][13] TIDE is a rapid and cost-effective method for assessing editing efficiency.[11][12] A related tool, TIDER, is designed to analyze template-mediated editing events, such as those introduced by HDR.[10][12][14]
Inference of CRISPR Edits (ICE) is another user-friendly online tool that analyzes Sanger sequencing data to determine the frequency and sequence of indels.[9][15][16] Developed by Synthego, the ICE tool is reported to provide results comparable to NGS in terms of accuracy for quantifying editing efficiency.[9][17] It can also identify larger insertions and deletions than TIDE.[9]
Performance Comparison at a Glance
| Feature | Sanger Sequencing (Direct) | Next-Generation Sequencing (NGS) | TIDE Analysis | ICE Analysis |
| Principle | Chain-termination sequencing of a single DNA template.[4] | Massively parallel sequencing of millions of DNA fragments.[4][7] | Decomposition of Sanger sequencing traces from a mixed population.[10][13] | Inference of editing outcomes from Sanger sequencing traces via regression.[9][18] |
| Sensitivity | High for clonal populations; Low for detecting rare variants in mixed populations (detection limit ~15-20%).[3][6] | Very high; can detect low-frequency variants (down to 1%).[6][7] | Moderate; can detect indel frequencies. | High; comparable to NGS for indel quantification (R² = 0.96).[9][17] |
| Throughput | Low; one sample at a time.[6] | Very high; millions of reads per run.[6][7] | Moderate; relies on Sanger sequencing throughput. | Moderate; supports batch uploads for analyzing multiple samples.[16] |
| Cost per Sample | Low.[1] | High.[4][19][20] | Low (cost of Sanger sequencing).[9][17] | Low (cost of Sanger sequencing).[15][16] |
| Data Analysis | Simple and straightforward.[1] | Complex, often requires bioinformatics expertise.[9] | User-friendly web tool.[10][13] | User-friendly web tool.[9][15][16] |
| Types of Mutations Detected | All types in a clonal population.[2] | Comprehensive detection of all mutation types, including off-target events.[4][8] | Primarily small insertions and deletions (indels).[21] | Indels, including larger insertions/deletions; also supports knock-in analysis.[9][15][16] |
| Key Advantage | Gold standard for sequence accuracy in pure clones.[1] | High sensitivity, high throughput, and ability to detect off-target effects.[4][8] | Rapid, cost-effective screening of editing efficiency.[11] | High accuracy for indel quantification from Sanger data, user-friendly.[9][17] |
| Key Limitation | Not suitable for analyzing heterogeneous populations directly.[2][5] | Higher cost and complex data analysis.[9] | Less sensitive for large indels and cannot detect nucleotide substitutions.[9][12] | Primarily focused on on-target analysis. |
Experimental Workflows
The choice of validation method will dictate the experimental workflow. Below are generalized protocols for each approach.
Sanger Sequencing Workflow for CRISPR Validation
References
- 1. CRISPR Gene Editing Confirmation with Sanger Sequencing | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 5. idtdna.com [idtdna.com]
- 6. Sanger Sequencing vs. Next-Generation Sequencing (NGS) - CD Genomics [cd-genomics.com]
- 7. NGS vs Sanger Sequencing [illumina.com]
- 8. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 9. synthego.com [synthego.com]
- 10. TIDE [tide.nki.nl]
- 11. Rapid Quantitative Evaluation of CRISPR Genome Editing by TIDE and TIDER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Easy quantification of template-directed CRISPR/Cas9 editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. editco.bio [editco.bio]
- 16. synthego.com [synthego.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. Inference of CRISPR Edits from Sanger Trace Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Summary of findings – cost-effectiveness of next generation sequencing - Next Generation DNA Sequencing: A Review of the Cost Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. base4.co.uk [base4.co.uk]
- 21. TIDE: Tracking of Indels by DEcomposition [apps.datacurators.nl]
A Researcher's Guide to Next-Generation Sequencing for CRISPR Off-Target Analysis
For researchers, scientists, and drug development professionals navigating the critical landscape of CRISPR-Cas9 genome editing, ensuring the precision of their modifications is paramount. Off-target mutations pose a significant challenge, potentially leading to unintended and deleterious consequences. Next-generation sequencing (NGS) has emerged as the gold standard for identifying these off-target events, offering a comprehensive and unbiased view of the genome. This guide provides a detailed comparison of the leading NGS-based methods for off-target analysis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The choice of an off-target detection method is a critical decision in any genome editing experiment. It hinges on a balance between sensitivity, specificity, cost, and the biological question at hand. This guide will delve into the intricacies of several widely adopted NGS-based methods: GUIDE-seq, CIRCLE-seq, SITE-seq, DISCOVER-Seq, and the more recent CHANGE-seq. We will compare their performance, outline their experimental workflows, and provide the necessary details to implement them in your laboratory.
Comparative Performance of NGS-Based Off-Target Detection Methods
The efficacy of an off-target detection method is determined by its ability to identify true off-target sites while minimizing the number of false positives. Key metrics for comparison include the total number of off-target sites identified, sensitivity (the proportion of true off-targets detected), and the positive predictive value (PPV), which represents the proportion of identified sites that are bona fide off-targets.
Recent comparative studies have shed light on the relative strengths and weaknesses of these methods. Cell-based assays like GUIDE-seq and DISCOVER-Seq tend to have a higher PPV, as they operate within the cellular context where factors like chromatin accessibility play a crucial role. In contrast, in vitro methods such as CIRCLE-seq and SITE-seq are often more sensitive, capable of identifying a larger number of potential off-target sites, though some of these may not be cleaved in a cellular environment.[1][2]
Below is a summary of quantitative data from a comparative analysis of these methods.
| Method | Type | Average Off-Target Sites Nominated (per gRNA) | Sensitivity | Positive Predictive Value (PPV) | Key Advantages | Key Limitations |
| GUIDE-seq | Cell-based | 40[3] | High (often ~1.0 for standard conditions)[1] | High (among the highest for empirical methods)[1] | High biological relevance, low false-positive rate.[3][4] | Requires efficient delivery of oligonucleotides into cells, may be less sensitive than in vitro methods.[5] |
| CIRCLE-seq | In vitro | 5,244[3] | Very High[6] | Low[1] | Extremely sensitive, does not require a reference genome.[6] | High false-positive rate, lacks biological context of chromatin.[7] |
| SITE-seq | In vitro | 2,093[3] | Moderate to High (decreased sensitivity observed at some loci)[1] | Low[1] | Identifies sites with a range of cleavage sensitivities.[8] | High false-positive rate, lacks cellular context.[9] |
| DISCOVER-Seq | Cell-based | Variable (e.g., 2 sites for HBB gRNA)[1] | High[1] | High (reported as 0.5 in one study)[1] | Low false-positive rate, applicable in vivo.[4][8] | May be less sensitive for detecting very rare off-target events.[4] |
| CHANGE-seq | In vitro | High (e.g., 201,934 sites for 110 sgRNAs)[10] | High | Low | Simplified and more scalable workflow than CIRCLE-seq.[11][12] | High false-positive rate, lacks cellular context. |
Experimental Workflows and Logical Relationships
The underlying principles of these methods dictate their experimental workflows. Cell-based methods directly assess off-target events in living cells, while in vitro methods identify potential cleavage sites in purified genomic DNA.
Detailed Experimental Protocols
Here, we provide detailed methodologies for the key experiments cited in this guide. These protocols are based on published and optimized procedures.
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing)
GUIDE-seq is a cell-based method that captures double-strand breaks (DSBs) in living cells by integrating a short, double-stranded oligodeoxynucleotide (dsODN) tag.[13][14]
Materials:
-
Cultured cells of interest
-
Cas9 expression plasmid or purified Cas9 protein
-
In vitro transcribed or synthetic sgRNA
-
Phosphorothioate-modified dsODN tag
-
Transfection reagent (e.g., Lipofectamine) or electroporation system
-
Genomic DNA purification kit
-
Reagents for NGS library preparation (e.g., NEBNext Ultra II DNA Library Prep Kit)
-
Illumina sequencing platform
Protocol:
-
Cell Culture and Transfection:
-
Plate cells to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the Cas9 expression plasmid (or RNP complex), sgRNA, and the dsODN tag.
-
Incubate the cells for 48-72 hours to allow for Cas9 expression, cleavage, and dsODN integration.
-
-
Genomic DNA Extraction:
-
Harvest the cells and extract genomic DNA using a standard purification kit.
-
Quantify the genomic DNA and assess its quality.
-
-
Library Preparation:
-
Fragment the genomic DNA to an average size of 400-500 bp using sonication.
-
Perform end-repair, A-tailing, and ligation of NGS adapters.
-
Carry out two rounds of PCR to amplify the library and incorporate sequencing indices. The first PCR uses primers specific to the adapter and the integrated dsODN tag. The second PCR adds the full-length sequencing adapters.
-
Purify the final library and assess its quality and quantity.
-
-
Sequencing and Data Analysis:
-
Sequence the library on an Illumina platform using paired-end reads.
-
Align the reads to the reference genome.
-
Identify genomic locations with a high number of reads containing the dsODN tag, which correspond to the on- and off-target cleavage sites.
-
CIRCLE-seq (Circularization for In vitro Reporting of CLeavage Effects by sequencing)
CIRCLE-seq is a highly sensitive in vitro method that identifies Cas9 cleavage sites in purified genomic DNA.[7][15]
Materials:
-
High-molecular-weight genomic DNA
-
Purified Cas9 protein and sgRNA
-
Reagents for DNA fragmentation (e.g., Covaris sonicator)
-
DNA ligase and exonucleases
-
Reagents for NGS library preparation
-
Illumina sequencing platform
Protocol:
-
Genomic DNA Preparation and Circularization:
-
Isolate high-quality, high-molecular-weight genomic DNA.
-
Fragment the DNA to a size of approximately 300 bp.
-
Perform end-repair and A-tailing.
-
Ligate the DNA fragments to themselves to form circular DNA molecules.
-
Treat with exonucleases to remove any remaining linear DNA.
-
-
In Vitro Cleavage Reaction:
-
Incubate the circularized genomic DNA with the pre-assembled Cas9-sgRNA ribonucleoprotein (RNP) complex.
-
The Cas9 RNP will cleave the circular DNA at on- and off-target sites, resulting in linearized DNA fragments.
-
-
Library Preparation:
-
Ligate NGS adapters to the ends of the linearized DNA fragments.
-
Amplify the library by PCR.
-
Purify and quantify the final library.
-
-
Sequencing and Data Analysis:
-
Sequence the library on an Illumina platform.
-
Map the paired-end reads to the reference genome to identify the precise cleavage sites.
-
SITE-seq (Selective enrichment and Identification of Tagged DNA Ends by sequencing)
SITE-seq is another in vitro method that identifies Cas9 cleavage sites in genomic DNA.[16]
Materials:
-
High-molecular-weight genomic DNA
-
Purified Cas9 protein and sgRNA
-
Biotinylated adapter
-
Streptavidin magnetic beads
-
Reagents for NGS library preparation
-
Illumina sequencing platform
Protocol:
-
In Vitro Cleavage and Adapter Ligation:
-
Incubate high-molecular-weight genomic DNA with the Cas9-sgRNA RNP complex.
-
Perform end-repair and A-tailing of the cleaved DNA.
-
Ligate a biotinylated adapter to the A-tailed ends.
-
-
Enrichment of Cleaved DNA:
-
Fragment the DNA by sonication.
-
Capture the biotinylated DNA fragments using streptavidin magnetic beads.
-
Wash the beads to remove non-biotinylated DNA.
-
-
Library Preparation:
-
Ligate a second NGS adapter to the captured DNA fragments.
-
Amplify the library by PCR.
-
Purify and quantify the final library.
-
-
Sequencing and Data Analysis:
-
Sequence the library on an Illumina platform.
-
Align reads to the reference genome to identify cleavage sites.
-
DISCOVER-Seq (Discovery of In Situ Cas Off-targets and VERification by sequencing)
DISCOVER-Seq is a cell-based method that identifies DSBs by detecting the recruitment of DNA repair factors, such as MRE11, to the break sites.[4][17]
Materials:
-
Cultured cells or tissue samples
-
Cas9 and sgRNA delivery system (e.g., RNP, plasmid, or viral vector)
-
Chromatin immunoprecipitation (ChIP) kit
-
Antibody against a DNA repair factor (e.g., MRE11)
-
Reagents for NGS library preparation
-
Illumina sequencing platform
Protocol:
-
Cell Treatment and Crosslinking:
-
Introduce Cas9 and sgRNA into the cells or organism.
-
After a desired time, crosslink proteins to DNA using formaldehyde.
-
-
Chromatin Immunoprecipitation (ChIP):
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Incubate the sheared chromatin with an antibody specific to a DNA repair factor (e.g., MRE11).
-
Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads and reverse the crosslinks.
-
Purify the immunoprecipitated DNA.
-
-
Library Preparation:
-
Prepare an NGS library from the purified ChIP DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library on an Illumina platform.
-
Align the reads to the reference genome and perform peak calling to identify regions enriched for the DNA repair factor, which correspond to DSB sites.
-
Logical Relationships and Method Selection
The choice between these methods depends on the specific goals of the study. A logical approach to selecting a method is outlined below.
Conclusion
The continuous evolution of NGS technologies provides researchers with a powerful toolkit to ensure the safety and efficacy of CRISPR-based genome editing. While in silico prediction tools are invaluable for initial guide RNA design, empirical validation using NGS-based methods is essential for a comprehensive assessment of off-target effects.
For studies demanding the highest sensitivity to identify all potential off-target sites, in vitro methods like CIRCLE-seq and its more streamlined successor, CHANGE-seq, are excellent choices. However, for applications where understanding the off-target landscape within the complex cellular environment is paramount, and for preclinical studies, cell-based methods such as GUIDE-seq and DISCOVER-Seq offer higher biological relevance and a lower false-positive rate. Ultimately, a multi-faceted approach, potentially combining an in vitro screening method with cell-based validation of high-priority candidate sites, will provide the most robust and reliable off-target analysis for any CRISPR-based research or therapeutic development program.
References
- 1. Comparative analysis of CRISPR off-target discovery tools following ex vivo editing of CD34+ hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Homology-Independent CRISPR-Cas9 Off-Target Assessment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR off-target detection with DISCOVER-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seqwell.com [seqwell.com]
- 6. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CIRCLE-Seq for Interrogation of Off-Target Gene Editing [jove.com]
- 8. Comprehensive Methods for Off-Target Detection in Gene Editing - CD Genomics [cd-genomics.com]
- 9. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
- 10. CHANGE-seq reveals genetic and epigenetic effects on CRISPR-Cas9 genome-wide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CHANGE-seq: a novel, simple and scalable method to understand genome editors | St. Jude Research [stjude.org]
- 13. Defining genome-wide CRISPR–Cas genome-editing nuclease activity with GUIDE-seq | Springer Nature Experiments [experiments.springernature.com]
- 14. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Review of Circle Sequencing - CD Genomics [cd-genomics.com]
- 16. SITE-Seq: A Genome-wide Method to Measure Cas9 Cleavage [protocols.io]
- 17. DISCOVER-Seq: MRE11 ChIP Seq [protocols.io]
functional assays to validate gene knockout post-CRISPR editing
A Researcher's Guide to Functional Assays for Validating CRISPR-Mediated Gene Knockout
The advent of CRISPR-Cas9 technology has revolutionized the field of genetic engineering, providing a powerful tool for targeted gene knockout. However, the successful disruption of a gene at the genomic level does not always translate to a functional loss of the corresponding protein or the expected phenotypic change. Therefore, it is crucial for researchers, scientists, and drug development professionals to perform robust functional assays to validate the consequences of their gene editing experiments. This guide provides a comparative overview of key functional assays, complete with experimental protocols and representative data, to aid in the selection of the most appropriate validation strategy.
Comparison of Functional Validation Assays
A multi-faceted approach to validation, combining molecular techniques with functional assays, provides the most comprehensive assessment of a gene knockout.[1] While molecular methods like qPCR and Western Blot confirm the reduction in mRNA and protein levels respectively, functional assays are essential to demonstrate the biological impact of the knockout.[1]
| Assay | Principle | Measures | Throughput | Pros | Cons | Typical % Change in KO vs. WT |
| MTT Assay | Enzymatic reduction of MTT tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[2][3][4] | Cell viability and proliferation.[2] | High | Simple, cost-effective, and suitable for high-throughput screening.[2] | Indirect measure of cell number; can be affected by changes in metabolic activity independent of cell viability.[2] | 20-80% decrease (for genes involved in cell survival) |
| Annexin V Apoptosis Assay | Detection of phosphatidylserine (PS) externalization on the cell surface, an early marker of apoptosis, using fluorescently labeled Annexin V.[5] | Apoptosis (programmed cell death).[5][6][7] | Medium to High (Flow Cytometry) | Provides quantitative data on early and late apoptotic cell populations.[6] | Requires a flow cytometer or fluorescence microscope; transient nature of PS exposure can be a limitation. | 30-90% increase in apoptotic cells |
| Luciferase Reporter Assay | Measurement of light output from a luciferase reporter gene whose expression is driven by a promoter that is regulated by the gene of interest.[8] | Gene expression and signaling pathway activity.[8] | High | Highly sensitive and quantitative; suitable for studying gene regulation.[8][9] | Requires engineering of a reporter construct; indirect measure of the knockout's primary function.[8] | 50-99% decrease in luciferase activity |
| Quantitative PCR (qPCR) | Reverse transcription of RNA to cDNA followed by PCR amplification to quantify mRNA levels of the target gene.[10] | mRNA expression levels.[10] | High | Highly sensitive and specific for quantifying gene expression at the transcript level. | Does not provide information about protein levels or function; mRNA levels may not always correlate with protein expression.[10][11] | >90% decrease |
| Western Blot | Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection using specific antibodies.[12] | Presence and quantity of the target protein.[12] | Low to Medium | Confirms the absence or reduction of the target protein; provides information on protein size.[13] | Can be semi-quantitative; antibody quality is critical; time-consuming.[13] | >90% decrease |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for planning and interpreting validation studies.
Detailed Experimental Protocols
The following are generalized protocols for key validation experiments. Researchers should optimize these protocols for their specific cell types, target genes, and available reagents.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells (wild-type and knockout) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24-72 hours under standard culture conditions.
-
MTT Addition: Add 10 µL of MTT solution to each well.[3]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[14]
Annexin V Apoptosis Assay
This assay detects one of the earliest events in apoptosis, the externalization of phosphatidylserine.
Materials:
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Protocol:
-
Cell Culture: Culture wild-type and knockout cells to the desired confluency.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry.[6]
Luciferase Reporter Assay
This assay is used to study the effect of a gene knockout on a specific signaling pathway or promoter activity.
Materials:
-
Luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Co-transfection: Co-transfect wild-type and knockout cells with the luciferase reporter plasmid and the control plasmid.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activity using a luminometer.[1]
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[15]
Quantitative PCR (qPCR)
qPCR is used to quantify the amount of a specific mRNA transcript, providing a measure of gene expression.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from wild-type and knockout cells.[10]
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.[10]
-
qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and master mix.
-
Data Acquisition: Run the reaction on a qPCR instrument.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
Western Blot
Western blotting allows for the detection and semi-quantification of a specific protein.
Materials:
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Protein Extraction: Lyse wild-type and knockout cells and quantify the protein concentration.[12]
-
Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the separated proteins to a membrane.[12]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[12]
References
- 1. A luciferase reporter mouse model to optimize in vivo gene editing validated by lipid nanoparticle delivery of adenine base editors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. genuinbiotech.com [genuinbiotech.com]
- 12. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 14. protocols.io [protocols.io]
- 15. goldbio.com [goldbio.com]
Safety Operating Guide
Proper Disposal Procedures for 3,4-Methylenedioxypyrovalerone (MDPV)
Disclaimer: The substance referred to as "Mppdme" is likely a typographical error for 3,4-Methylenedioxypyrovalerone (MDPV), a potent central nervous system stimulant. MDPV is classified as a DEA Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1][2][3][4] Handling, storage, and disposal of this substance are subject to strict federal regulations. All procedures must be conducted in compliance with institutional policies, as well as local, state, and federal laws.
This guide provides essential safety and logistical information for the proper disposal of MDPV in a laboratory setting, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Before handling MDPV, it is crucial to be aware of its significant health hazards.
GHS Hazard Classifications for 3,4-Methylenedioxypyrovalerone: [5]
| Hazard Class | Hazard Statement | Signal Word |
| Flammable Liquids | H225: Highly flammable liquid and vapor | Danger |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Danger |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Danger |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Danger |
| Specific Target Organ Toxicity | H370: Causes damage to organs (eyes) | Danger |
Adverse Human Health Effects:
-
Material may be irritating to mucous membranes and the upper respiratory tract.[5]
-
May cause eye, skin, or respiratory system irritation.[5]
-
Toxic if swallowed, inhaled, or absorbed through the skin.[5]
-
Acute side effects can include tachycardia, hypertension, vasoconstriction, and sweating.[1]
-
Higher doses have been reported to cause intense and prolonged panic attacks.[1]
Personal Protective Equipment (PPE) and Handling Precautions
Due to the high toxicity of MDPV, stringent safety measures must be followed.
-
Engineering Controls: Always handle MDPV in a well-ventilated area, preferably within a certified chemical fume hood to avoid breathing vapors, dust, or mist.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear NIOSH-approved safety goggles.[5]
-
Hand Protection: Wear heavy rubber gloves.[5]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved self-contained breathing apparatus or respirator.[5]
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.[5]
-
-
Handling Precautions:
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
First-Aid Measures: [5]
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth with water if the person is conscious. Do NOT induce vomiting unless directed by medical personnel. |
| Skin Contact | If on skin, wash with plenty of soap and water for at least 15 minutes. Remove and take off all contaminated clothing immediately and wash it before reuse. |
| Inhalation | If inhaled, remove the victim to fresh air and keep them at rest in a comfortable position for breathing. Get immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Have eyes examined and tested by medical personnel. |
Spill Cleanup:
-
Avoid breathing vapors and ensure adequate ventilation.[5]
-
Wear the appropriate PPE, including a respirator if necessary.[5]
-
Contain the spill and collect the material using an appropriate method (e.g., absorbent pads for liquids, careful sweeping for solids).[5]
-
Transfer the collected waste into a designated chemical waste container for disposal in accordance with local regulations.[5]
-
Prevent the release of the substance into the environment if it is safe to do so.[5]
Proper Disposal Procedures
The disposal of MDPV and its waste is strictly regulated. Do not dispose of this substance by flushing it down the toilet or discarding it in the regular trash.[1]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
All materials contaminated with MDPV, including unused product, solutions, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Segregate MDPV waste from other chemical waste streams to ensure proper handling and disposal.
-
-
Containerization and Labeling:
-
Place all MDPV waste into a designated, leak-proof, and sealable chemical waste container.
-
Securely label the container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "3,4-Methylenedioxypyrovalerone"
-
The specific hazards (e.g., "Toxic," "Flammable")
-
The date of accumulation
-
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Follow all institutional and regulatory guidelines for the storage of controlled substances and hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed medical waste contractor to arrange for the collection and disposal of the MDPV waste.[1]
-
The approved disposal method for this type of substance is typically high-temperature incineration or burial in a licensed hazardous or toxic waste landfill.[1]
-
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of MDPV waste from a laboratory setting.
Caption: Workflow for the proper disposal of MDPV waste.
References
Essential Safety and Handling Guide for Dipropylene Glycol Monomethyl Ether (DPM)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dipropylene Glycol Monomethyl Ether (DPM), a chemical often identified by the abbreviation Mppdme or the CAS number 34590-94-8. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.
Chemical and Physical Properties
Dipropylene Glycol Monomethyl Ether is a combustible liquid with a mild, pleasant odor. It is a solvent used in a variety of applications, including paints, inks, and cleaners.[1] While it has low acute toxicity, proper handling is necessary to prevent irritation and other potential health effects.
Quantitative Safety Data
The following table summarizes key quantitative safety and physical data for DPM for easy reference and comparison.
| Property | Value |
| CAS Number | 34590-94-8 |
| Molecular Formula | C7H16O3 |
| Molecular Weight | 148.2 g/mol [2][3][4] |
| Flash Point | 75 °C (167 °F)[4] |
| Boiling Point | 184 °C (363 °F) |
| Vapor Pressure | 0.37 hPa at 20 °C (68 °F)[3] |
| OSHA PEL (TWA) | 100 ppm (600 mg/m³) |
| ACGIH TLV (TWA) | 100 ppm (606 mg/m³) |
| NIOSH REL (TWA) | 100 ppm (600 mg/m³) |
| NIOSH REL (STEL) | 150 ppm (900 mg/m³) |
| IDLH | 600 ppm |
| Lower Explosive Limit | 1.1% |
| Upper Explosive Limit | 14%[4] |
| Oral LD50 (Rat) | >5000 mg/kg[3][5] |
| Dermal LD50 (Rabbit) | 9510 mg/kg[3][5] |
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are the first line of defense against exposure. The following PPE is mandatory when handling DPM.
Experimental Protocol for PPE Selection:
-
Risk Assessment: Before beginning any procedure, conduct a thorough risk assessment to identify potential hazards, including the concentration of DPM to be used, the duration of the task, and the potential for splashes or aerosol generation.
-
Glove Selection: Consult a glove compatibility chart. For DPM, nitrile or butyl rubber gloves are recommended.[1][5] Ensure gloves are inspected for tears or holes before each use.
-
Eye Protection: Chemical splash goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If engineering controls are insufficient to maintain exposure below the occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Operational Plan for Handling:
-
Preparation: Ensure the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower before starting work.
-
Transferring: When transferring DPM, use a funnel to minimize spills. Ground and bond containers when transferring large volumes to prevent static electricity buildup, which could be an ignition source.[7]
-
Heating: If heating is required, use a water bath or heating mantle. Avoid open flames.
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent, such as sand or vermiculite. Place the absorbed material into a sealed, labeled container for disposal. For large spills, evacuate the area and follow your institution's emergency procedures.
Storage Plan:
-
Store DPM in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[5][7]
-
Keep containers tightly closed to prevent the formation of peroxides upon exposure to air and to minimize the absorption of moisture.[8]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
Disposal Plan
All waste containing DPM must be handled and disposed of as hazardous waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect all DPM-contaminated waste, including unused product, absorbent materials from spills, and contaminated disposable PPE, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "Dipropylene Glycol Monomethyl Ether."
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the empty, rinsed container to prevent reuse.
Workflow for Safe Handling of DPM
References
- 1. nj.gov [nj.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. corecheminc.com [corecheminc.com]
- 4. cpachem.com [cpachem.com]
- 5. redox.com [redox.com]
- 6. Dipropylene Glycol Monomethyl Ether - Ataman Kimya [atamanchemicals.com]
- 7. trc-corp.com [trc-corp.com]
- 8. Glycol Ether DPM (Dipropylene Glycol Monomethyl Ether) - CORECHEM Inc. [corecheminc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
